Nelfinavir is primarily metabolized in the liver, with its pharmacokinetics significantly influenced by specific CYP enzymes and genetic polymorphisms.
The metabolism of nelfinavir involves multiple CYP enzymes, leading to the formation of active and inactive metabolites [1] [2].
The following diagram illustrates the primary metabolic pathway of nelfinavir:
Figure 1: Primary metabolic pathways of nelfinavir, showing key CYP enzymes and metabolite activity.
The activity of CYP2C19 is subject to genetic polymorphism, which significantly impacts nelfinavir pharmacokinetics and treatment response [1] [4].
Population pharmacokinetic analyses have characterized nelfinavir and its metabolite M8 using one-compartment models with first-order absorption.
Table 1: Population Pharmacokinetic Parameters of Nelfinavir
| Parameter | Estimate (Mean) | Interindividual Variability (CV%) | Notes |
|---|---|---|---|
| Apparent Clearance (CL/F) | 37.3 - 45.1 L/h [1] [6] | 34.3% [6] | Medium to high hepatic extraction ratio [2]. |
| Apparent Volume of Distribution (V/F) | 309 L [6] | 34.9% [6] | Extensive tissue distribution [2]. |
| Absorption Rate Constant (kₐ) | 0.4 h⁻¹ [6] | Not Reported | Administration with food increases bioavailability [6] [2]. |
| Elimination Half-life | 3.5 - 5.38 hours [1] [6] [2] | Not Applicable | Reported range from single and multiple dose studies. |
| Protein Binding | >98% [2] | Not Applicable | Highly bound to plasma proteins. |
Table 2: Pharmacokinetic Parameters of the M8 Metabolite
| Parameter | Estimate (Mean) | Interindividual Variability (CV%) | Notes |
|---|---|---|---|
| Formation Clearance (CLₘ/Fkₘ) | 1670 L [6] | 62.2% [6] | High variability, influenced by CYP2C19 phenotype. |
| Elimination Half-life | 0.44 hours [6] | Not Applicable | Shorter than parent drug. |
As a substrate and inhibitor of CYP enzymes, nelfinavir has a significant potential for pharmacokinetic drug interactions.
Nelfinavir clearance is affected by drugs that induce or inhibit the CYP3A4 and CYP2C19 pathways.
Nelfinavir is a selective inhibitor of CYP3A4 and can significantly increase plasma concentrations of co-administered drugs that are metabolized by this enzyme [5].
Table 3: Clinically Significant Drug Interactions involving Nelfinavir as a Perpetrator
| Object Drug | Interaction Effect | Clinical Recommendation |
|---|---|---|
| Simvastatin | ↑ AUC by 505%; ↑ Cₘₐₓ by 517% [8] | Avoid concomitant use due to high risk of rhabdomyolysis [7] [8]. |
| Atorvastatin | ↑ AUC by 74%; ↑ Cₘₐₓ by 122% [8] | Use with caution and at the lowest possible dose [7] [8]. |
| Rifabutin | ↑ Rifabutin concentrations; ↓ Nelfinavir concentrations [7] | Reduce rifabutin dose by 50% [7]. |
| Midazolam (oral) | Significantly increased sedation/respiratory depression [7] | Contraindicated [7]. |
| Ergot Alkaloids | Risk of serious ergotism [7] | Contraindicated [7]. |
Key in vitro and in vivo methods used to characterize nelfinavir metabolism and interactions are detailed below.
The general workflow for characterizing the metabolic pathway of a drug like nelfinavir is as follows:
Figure 2: Experimental workflow for characterizing nelfinavir metabolic pathways using in vitro systems.
A typical design to assess pharmacokinetic interactions in healthy volunteers is an open-label, sequential, multiple-dose study [8]:
Nelfinavir mesylate exhibits complex pharmacokinetics driven by its metabolism primarily via CYP2C19 and CYP3A4. The polymorphic nature of CYP2C19 is a key factor in its variable exposure. Furthermore, its role as a CYP3A4 inhibitor necessitates careful management of co-administered medications to avoid clinically significant interactions. A thorough understanding of these mechanisms is crucial for researchers and clinicians to interpret pharmacokinetic data and optimize therapeutic outcomes.
Nelfinavir Mesylate (NFV) is a competitive, reversible inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) aspartyl protease enzyme. This enzyme is essential for the viral life cycle [1] [2].
The HIV-1 genome translates its structural proteins and enzymes as large, inactive Gag and Gag-Pol polyproteins. HIV-1 protease is required to cleave these polyproteins into individual, functional proteins necessary for the assembly of mature, infectious viral particles [1] [2].
Nelfinavir, designed as a peptidomimetic inhibitor, competes with the natural polyprotein substrates for binding to the protease's active site. By binding to this site, it sterically hinders the enzyme's function, preventing the proteolytic cleavage of the polyproteins [3] [1]. This inhibition results in the production of immature, non-infectious viral particles, effectively halting the propagation of the virus [2].
Table 1: Key Characteristics of Nelfinavir's Primary Mechanism
| Feature | Detail |
|---|---|
| Target Enzyme | HIV-1 Aspartyl Protease |
| Inhibition Constant (Kᵢ) | ~2 nM [3] |
| Type of Inhibition | Competitive & Reversible [1] |
| Biological Consequence | Production of immature, non-infectious virions [2] |
A significant challenge in antiretroviral therapy is the emergence of drug-resistant HIV strains due to mutations in the protease gene.
The V77I mutation is a recognized non-active site (secondary) mutation associated with Nelfinavir resistance, frequently co-occurring with other mutations like L33F and K20T [4].
Research utilizing multi-nanosecond molecular dynamics (MD) simulations has provided insights into how these mutations confer resistance. Studies typically begin with the crystal structure of the protease-NFV complex (e.g., PDB: 1OHR). Mutants (e.g., double mutant V77I-L33F and triple mutant V77I-L33F-K20T) are generated in silico using software like Schrödinger's Protein Preparation Wizard [4].
Table 2: Experimental Analysis of NFV-Resistant HIV Protease Mutants
| Protease Variant | Glide XP Docking Score (kcal/mol) | Prime/MM-GBSA Binding Free Energy (kcal/mol) | Binding Cavity Volume (ų) |
|---|---|---|---|
| Wild Type (WT) | -9.3 | -38.9 | 1186.1 |
| Double Mutant (V77I-L33F) | -8.0 | -11.1 | 1375.5 |
| Triple Mutant (V77I-L33F-K20T) | -10.3 | -42.6 | 1042.5 |
The data indicates that the double mutant (DBM) shows a significant decrease in binding affinity (less negative scores) and a larger binding cavity volume, which likely reduces interactions between NFV and the protease. In contrast, the triple mutant (TPM) exhibits stronger binding than the wild-type, attributed to its smaller cavity size, which may explain its lower clinical prevalence [4].
Nelfinavir exhibits potent, broad-spectrum anti-cancer activity through polypharmacology—interacting with multiple host cellular targets. The primary anti-cancer effects are linked to the induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) [5] [6].
Nelfinavir induces cancer cell death via ER stress pathway
A pivotal mechanism identified is the direct inhibition of Site-2 Protease (S2P), a metalloprotease critical for Regulated Intramembrane Proteolysis (RIP) [5].
Computational systems biology approaches predict that NFV acts as a weak but broad-spectrum inhibitor of multiple human kinases.
NFV impacts several other cellular processes vital for cancer survival, as validated in various cancer cell lines:
The efficacy of NFV is significantly enhanced when used in combination with other antiretroviral agents, a cornerstone of Highly Active Antiretroviral Therapy (HAART).
This compound demonstrates a complex dual profile: a highly specific HIV-1 protease inhibitor and a polypharmacological agent with multi-target anti-cancer action. Its primary antiviral mechanism is well-established, while its repurposing as an anti-cancer therapeutic is supported by its ability to induce ER stress, inhibit S2P and multiple kinases, and disrupt cell cycle progression.
Ongoing research and clinical trials are focused on optimizing its use in oncology, particularly in combination with established chemotherapy and radiation, to leverage its radiosensitizing and chemosensitizing properties [3] [6]. The exploration of NFV analogs also holds promise for developing more potent and selective anti-cancer drugs targeting the S2P and RIP pathway.
Nelfinavir is metabolized primarily by cytochrome P450 2C19 to form M8 [1]. Both compounds are potent inhibitors of the HIV-1 protease, with M8 circulating at appreciable levels in plasma and contributing to antiviral activity [2].
The table below summarizes the in vitro antiviral activity and key pharmacokinetic parameters of nelfinavir and M8.
| Parameter | Nelfinavir (Parent Drug) | M8 (Metabolite) |
|---|---|---|
| Antiviral Activity (EC₅₀) | ||
| HIV-1 (strain RF) in CEM-SS cells | 30 nM | 34 nM [2] |
| HIV-1 (strain IIIB) in MT-2 cells | 60 nM | 86 nM [2] |
| Binding to Human Plasma Proteins | ~98% | ~98% [2] |
| Steady-State Plasma Concentration (750 mg TID) | 1.73 - 4.96 µM | 0.55 - 1.96 µM [2] |
| Mean Apparent Half-life | 5.38 hours | 0.44 hours [1] |
| Formation Metabolic Pathway | --- | Cytochrome P450 2C19 [1] |
The antiviral and off-target activities of nelfinavir and M8 involve multiple molecular mechanisms:
Detailed methodologies from key studies provide models for investigating nelfinavir and M8:
The following diagrams illustrate the metabolic pathway of nelfinavir and the experimental workflow for profiling its metabolite M8.
Metabolic activation and primary actions of M8.
Experimental workflow for metabolite M8 profiling.
The key data on the thermal behavior of this compound from a 2010 study is summarized in the table below [1].
| Analysis Technique | Key Findings on Thermal Stability |
|---|---|
| Differential Scanning Calorimetry (DSC) | Endothermic melt with peak temperature (Tm) at approximately 250°C, followed by an exothermic peak at about 280°C attributed to glass transition/degradation [1]. |
| Thermogravimetric Analysis (TGA) | Multi-stage decomposition process initiating around 250°C, with major mass loss occurring between 250°C and 350°C [1]. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Spectral changes observed in samples exposed to high temperatures, indicating thermal degradation [1] [2]. |
This study concluded that this compound is relatively stable at room temperature but undergoes significant degradation when exposed to temperatures at or above its melting point (~250°C) [1].
The research employed a standard approach for pharmaceutical stress testing. The following workflow outlines the general experimental process, though specific details on isothermal TBA holds were not available in the search results.
The key steps in the experimental protocol were [1]:
The provided data offers a solid starting point, but for a comprehensive technical guide, please consider the following:
The following table summarizes the key findings from FTIR studies on Nelfinavir Mesylate, particularly under stress conditions [1] [2] [3].
| Aspect | Key FTIR Findings | Experimental Conditions / Notes |
|---|---|---|
| General Characterization | Spectrum of intact drug provided as a baseline for comparison. | Used spectroscopy grade KBr pellet method [1]. |
| Thermal Degradation | Significant changes observed in the IR spectra. | Samples heated at 90°C and 250°C; degradation confirmed by DSC/TGA. Correlates with XRD and HPLC data [1] [3]. |
| Acid & Base Hydrolysis | Significant changes observed in the IR spectra, suggesting degradation. | Treated with 0.1N HCl and 0.1N NaOH [1] [3]. |
| Oxidative Degradation | Significant changes observed in the IR spectra, suggesting degradation. | Treated with 3% H2O2 [1] [3]. |
| Photostability | No change observed in the IR spectra. | Exposed to sunlight; drug demonstrates good photostability [1] [2] [3]. |
The methodology below, adapted from published studies, can serve as a guide for conducting stress degradation studies using FTIR [1] [3].
Beyond stress studies, these additional points may be valuable for a comprehensive technical guide.
Nelfinavir's dual mechanism: inhibiting the proteasome and the subsequent recovery pathway.
The search results I obtained are highly relevant but do not contain a complete, assignment-rich FTIR spectrum (e.g., a detailed table listing all peaks and their corresponding functional groups for the pure drug). The studies successfully use FTIR as a comparative tool for stability assessment.
To build a more comprehensive guide, you might need to:
Table 1: Basic Profile of Nelfinavir (AG-1343) [1] [2]
| Attribute | Description |
|---|---|
| Generic Name | Nelfinavir (as mesylate salt) |
| Trade Name | Viracept |
| Developer | Agouron Pharmaceuticals (now Pfizer) |
| Initial FDA Approval | 1997 |
| Drug Class | HIV-1 Protease Inhibitor |
| Molecular Formula | C32H45N3O4S |
| Primary Metabolic Enzymes | CYP3A4, CYP2C19 |
Table 2: Genotypic and Phenotypic Resistance Profile [3]
| Analysis Type | Key Findings |
|---|---|
| Primary Genotypic Change | D30N (Aspartic acid to Asparagine at residue 30) in the HIV protease gene. |
| Secondary/Associated Genotypic Changes | May include mutations at residues 35, 36, 46, 71, 77, and 88. |
| Absent/Rare Genotypic Changes | Changes associated with resistance to other PIs (e.g., at residues 48, 50, 82, 84) were not observed or were rare. |
| Phenotypic Cross-Resistance | Viral isolates with high-level resistance to NFV remained susceptible to indinavir, saquinavir, ritonavir, and amprenavir. |
Nelfinavir is a potent, competitive inhibitor of the HIV-1 aspartyl protease enzyme. This enzyme is essential for cleaving viral polyproteins into mature, functional proteins. By binding to the protease's active site, NFV prevents viral maturation, leading to the production of non-infectious viral particles [2].
The pathway to resistance for NFV is unique. Unlike other protease inhibitors of its time, which often selected for mutations at residues 82 or 90, the primary pathway for NFV involves a D30N mutation [3]. This uniqueness is the basis for its distinct cross-resistance profile.
The following diagram illustrates the mechanism of action and the primary resistance pathway:
NFV inhibits HIV protease, preventing viral maturation. The D30N mutation drives resistance.
NFV inhibits the PI3K/Akt/mTOR signaling pathway, a critical driver of cell growth, survival, and therapy resistance in many cancers. It also induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and apoptosis [2] [4]. These mechanisms underpin its role as a radiosensitizer and chemosensitizer.
Table 3: Key Clinical Trial of Nelfinavir in Cervical Cancer [4]
| Trial Aspect | Details |
|---|---|
| Cancer Type | Locally Advanced Squamous Cell Cervical Carcinoma |
| Trial Phase | Phase 1 |
| NFV Dose (RP2D) | 1250 mg, twice daily |
| Combination Therapy | Standard cisplatin-based chemoradiation (CRT) |
| Primary Finding | Safe and tolerable; established RP2D. |
| Biomarker Result | Significant decrease in phosphorylated Akt (pAkt) in tumors, indicating target engagement. |
| Efficacy Signal | 10 of 11 evaluable patients remained disease-free at median 50-month follow-up. |
The following diagram summarizes the multi-faceted anti-cancer mechanisms of NFV and the experimental workflow used to validate them in a clinical trial setting:
NFV exerts anti-cancer effects via PI3K inhibition and ER stress, validated in clinical trials.
The following methodologies are critical for investigating NFV's biological activity.
Clonogenic Survival Assay [4] This assay measures the long-term reproductive viability of single cancer cells after treatment, crucial for evaluating radiosensitization.
Analysis of Signaling Pathways in Patient Tumor Biopsies [4] This protocol from a phase 1 trial assesses NFV's target engagement in human tumors.
AG-1343 (Nelfinavir) demonstrates a unique resistance profile in virology and holds promise in oncology as a sensitizing agent for conventional therapies like radiation. Its well-defined safety profile and off-patent status make it a compelling candidate for drug repurposing. Future research should focus on validating its efficacy in larger cancer trials and further elucidating its mechanisms of action.
Nelfinavir's effects extend far beyond its primary target, the HIV protease. The table below summarizes its key off-target mechanisms identified in the research.
| Mechanism of Action | Biological Impact | Experimental Evidence |
|---|---|---|
| Inhibition of Viral Spike-Mediated Fusion [1] | Disrupts cell-cell fusion (syncytia formation); may inhibit viral entry and cell-to-cell spread. | In vitro: 10 µM completely inhibited SARS-CoV-2 S-glycoprotein-mediated fusion in Vero cells [1]. |
| Inhibition of Akt Signaling Pathway [2] [3] | Suppresses cell survival, growth, and metabolism; induces apoptosis in cancer cells. | Computational prediction & kinase assays: Weakly inhibits multiple kinases upstream of Akt [3]. In vitro: Induces cancer cell cycle arrest and apoptosis [2]. |
| Induction of Endoplasmic Reticulum (ER) Stress [1] [2] | Triggers the Unfolded Protein Response (UPR), leading to cell death under prolonged stress. | Well-documented effect from multiple studies; contributes to its anti-cancer efficacy [2]. |
| Anti-inflammatory Effects [4] | Reduces production of pro-inflammatory cytokines like TNF and IL-6 in macrophages. | In vitro: 10-40 µM reduced LPS-induced cytokine production in human monocyte-derived macrophages [4]. |
| Inhibition of Efflux Transporters (e.g., MRP2) [5] | May alter drug disposition and cellular homeostasis of endogenous compounds. | In vitro: Inhibited MRP2 activity in sandwich-cultured rat and human hepatocytes [5]. |
To help you evaluate the methodology behind this data, here are details from a key study on nelfinavir's fusogenic inhibition.
Protocol 1: Cell Fusion Inhibition Assay [1]
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows impacted by nelfinavir, based on the search results.
This diagram summarizes the complex network of cellular pathways that nelfinavir is predicted to influence.
Nelfinavir's reported and predicted cellular targets and downstream effects.
This diagram outlines the computational and experimental workflow used to identify nelfinavir's off-targets, which is crucial for understanding its polypharmacology.
A systems biology pipeline for predicting and validating nelfinavir's off-targets.
While endogenous retrovirus activity was not explicitly covered, the mechanisms above provide a strong foundation for new hypotheses. The inhibition of cellular kinases and induction of ER stress are processes known to influence the expression and reactivation of endogenous retroviral elements. You could consider designing experiments that probe these specific connections.
Nelfinavir Mesylate is a potent human immunodeficiency virus 1 (HIV-1) protease inhibitor. Controlling its impurity profile is critical for drug safety and efficacy. The method described here is a simple, rapid, selective, and stability-indicating LC-UV method developed as per ICH guidelines for the simultaneous determination of this compound and three potential synthesis impurities in bulk drug and pharmaceutical dosage forms [1].
Here is the detailed methodology for the HPLC analysis.
The table below summarizes the key chromatographic conditions [1].
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1100 |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : n-hexane sulfonate (10 mM, pH adjusted to 2.5 with orthophosphoric acid) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
The developed method was validated according to ICH guidelines. The key validation parameters are summarized in the table below [1].
| Validation Parameter | Result / Value |
|---|---|
| Linearity Range | 5 - 150 µg/mL |
| Precision (RSD) | < 1.0% |
| Accuracy (% Recovery) | 99.5 - 100.5% |
| Detection Limit (LOD) | 0.1 µg/mL |
| Quantitation Limit (LOQ) | 0.5 µg/mL |
| Specificity | Resolved from impurities and degradation products |
| Robustness | Suitable (deliberate variations in flow rate, pH, and mobile phase ratio) |
The following diagram illustrates the logical workflow for developing and applying this HPLC method.
The described isocratic HPLC method with UV detection is a robust solution for the quality control of this compound. Its key advantages are simplicity and suitability for ordinary laboratories, as it avoids the baseline drift and low robustness sometimes associated with gradient elution methods [1].
The method is fully validated, demonstrating satisfactory precision, accuracy, and linearity. Its ability to separate the drug from its potential impurities and degradation products makes it an excellent tool for routine analysis and stability studies in pharmaceutical development [1].
Nelfinavir Mesylate is a potent human immunodeficiency virus 1 (HIV-1) protease inhibitor used in antiretroviral therapy. The inherent stability of a drug substance and its compatibility with potential degradation products are critical parameters in ensuring the safety and efficacy of pharmaceutical products. As per ICH guidelines Q1A(R2) and Q2(R1), it is mandatory to employ validated, stability-indicating analytical methods that can accurately quantify the drug substance while effectively resolving it from its degradation products and process-related impurities. This application note elaborates on a selective, precise, and robust Reversed-Phase Liquid Chromatography (RP-LC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method demonstrates its stability-indicating capability by adequately separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as well as from known synthesis intermediates [1] [2].
This compound reference standard (purity >99.8%) and its known impurities (Impurity 1 (C14H26N2O), Impurity 2 (C18H17NO3SCl), and Impurity 3 (C9H7O3)) were sourced from authentic suppliers [1]. HPLC-grade acetonitrile and water (purified via Milli-Q system) were used. All other chemicals, including ammonium phosphate monobasic and orthophosphoric acid, were of analytical grade.
The analysis was performed on an Agilent 1100 liquid chromatography system equipped with a quaternary pump, an autosampler, a thermostatted column compartment, and a variable wavelength UV/Vis detector. Data acquisition and processing were managed using compatible software.
Forced degradation studies were conducted to validate the stability-indicating nature of the method. The drug substance was subjected to various stress conditions as outlined in the workflow below [3] [1].
The developed RP-LC method was validated as per ICH guidelines to ensure its suitability for intended use [1] [2].
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | ~8.5 | - |
| Theoretical Plates | >2000 | >2000 |
| Tailing Factor | <1.5 | ≤2.0 |
| %RSD of Peak Area (n=6) | <1.0% | ≤2.0% |
Table 2: Validation Summary of the RP-LC Method
| Parameter | Results |
|---|---|
| Linearity Range | 5 - 150 µg/mL [1] |
| Correlation Coefficient (r²) | >0.999 [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (estimated) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL (estimated) |
| Precision (%RSD) | <1.0% (System), <1.5% (Method) [1] |
| Accuracy (% Recovery) | 98.0 - 102.0% [1] |
Specificity: The method demonstrated specificity by achieving baseline separation of this compound from all forced degradation products and known impurities. Peak purity tests using a PDA detector confirmed the homogeneity of the Nelfinavir peak in all stress samples, confirming the method's stability-indicating capability [1] [2].
The following table summarizes the outcomes of the forced degradation studies, illustrating the conditions under which this compound is most susceptible to degradation [3] [1].
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Details | Degradation | Comments |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, RT, 8h | Significant | Well-separated degradation peaks observed. |
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Significant | Well-separated degradation peaks observed. |
| Oxidation | 3% H₂O₂, RT, 8h | Significant | Major degradation, indicating susceptibility to oxidizing agents. |
| Thermal | 105°C, solid, 24h | Significant | Degradation observed in infrared spectra and LC [3]. |
| Photolysis | UV light, as per ICH | Stable | No significant degradation, confirming photostability [3]. |
While the validated method uses acetonitrile, recent trends in Green Analytical Chemistry (GAC) encourage the replacement of hazardous solvents with more environmentally friendly alternatives. Ethanol has emerged as a excellent alternative organic modifier for RP-HPLC due to its lower toxicity, better biodegradability, and lower cost compared to acetonitrile. Studies have shown that ethanol/water mixtures can provide similar separation mechanisms and efficiency for many pharmaceuticals without compromising analytical performance [4]. For laboratories aiming to reduce their environmental impact, developing a method using ethanol as the organic modifier is a viable and recommended strategy.
The developed isocratic RP-LC method is accurate, precise, specific, and stability-indicating. It is fully validated and complies with ICH guidelines. The method successfully separates this compound from its degradation products and known synthesis impurities, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations, including stability studies. The incorporation of principles from Analytical Quality by Design (AQbD) and green chemistry can further enhance the robustness and environmental friendliness of the method in future iterations [4] [5].
This compound represents a significant milestone in antiretroviral therapy as the first nonpeptidic protease inhibitor approved for pediatric HIV treatment. This pharmaceutical compound, chemically described as [3S-[2(2S,3S),3α,4aβ,8aβ]]-N-(1,1-dimethylethyl)decahydro-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinoline carboxamide monomethanesulphonate, exhibits a complex molecular structure with five chiral centers that contribute to its specific pharmacological activity [1]. The drug functions by reversibly binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyprotein precursors and resulting in the formation of immature, non-infectious viral particles [1]. Understanding the stability profile of this critical medication is essential for ensuring its therapeutic efficacy and patient safety.
Fourier Transform Infrared (FTIR) Spectroscopy has emerged as a powerful analytical technique in pharmaceutical stability testing due to its minimal sample preparation requirements, non-destructive nature, and capacity to provide molecular-level structural information. Unlike chromatographic methods that often require extensive sample preparation and hazardous organic solvents, FTIR spectroscopy offers a rapid, environmentally friendly alternative that can be adapted for online monitoring in industrial settings [1]. The technique probes the vibrational energies of chemical bonds, generating characteristic spectral fingerprints that reflect the molecular composition and structural integrity of pharmaceutical compounds. When applied to stress degradation studies, FTIR spectroscopy can detect subtle molecular changes resulting from various degradation pathways, providing valuable insights for formulation development and packaging selection [2] [1].
The design of stress degradation studies for this compound follows the International Conference on Harmonisation (ICH) guidelines, which provide a systematic framework for evaluating drug stability under various stress conditions [2] [1]. These guidelines mandate investigation of the drug's susceptibility to hydrolytic degradation (under both acidic and basic conditions), oxidative degradation, thermal stress, and photolytic degradation [1]. The objective is to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability characteristics of the drug substance. This information proves critical in developing robust formulation strategies, selecting appropriate packaging materials, and establishing shelf-life specifications.
The experimental workflow for comprehensive stress degradation studies involves multiple coordinated steps, as illustrated below:
This compound reference standard should be procured from certified suppliers with documented purity profiles. For the stress studies, the drug substance is subjected to precisely controlled degradation conditions. For acid and base hydrolysis, samples are typically treated with 0.1-1M hydrochloric acid and 0.1-1M sodium hydroxide respectively, at elevated temperatures (50-70°C) for specified durations (24-72 hours) [1]. Oxidative degradation is induced using hydrogen peroxide (3-30% concentration) under similar thermal conditions. Thermal stress involves storing solid drug samples in stability chambers at elevated temperatures (40-80°C) for extended periods, while photostability is assessed by exposing samples to both visible and UV light in accordance with ICH Option 1 or Option 2 conditions [1].
Following exposure to stress conditions, samples are neutralized (for acid/base hydrolysis) or quenched (for oxidative degradation) to terminate the degradation process. The treated samples are then dried under vacuum to remove residual solvents and prepared for FTIR analysis using standard potassium bromide (KBr) pellet technique or diffuse reflectance methods. Proper control samples (unstressed this compound) must be analyzed concurrently to establish baseline spectral characteristics. This systematic approach to sample preparation ensures that observed spectral changes can be confidently attributed to degradation-induced molecular modifications rather than analytical artifacts [1].
Sample preparation for FTIR analysis follows two primary methodologies depending on the physical state of the sample. For the KBr pellet method, approximately 1-2 mg of this compound (stressed or control) is thoroughly mixed with 100-200 mg of spectroscopy-grade potassium bromide in an agate mortar [1]. The mixture is then compressed under high pressure (approximately 10 tons) in a hydraulic press to form a transparent pellet suitable for transmission analysis. For diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), the powdered sample is mixed with KBr in similar proportions but analyzed without pelletization, which is particularly useful for time-course studies where sample recovery is desired [1].
The instrumental parameters for FTIR analysis should be optimized as follows: spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ to ensure detection of subtle spectral changes [1]. A minimum of 64 scans should be co-added for each spectrum to achieve satisfactory signal-to-noise ratio while maintaining reasonable acquisition time. The instrument must be purged with dry air or nitrogen during operation to minimize atmospheric interference from water vapor and carbon dioxide. For temperature-dependent studies, a heated transmission cell or environmental chamber can be employed to monitor real-time degradation processes. Regular calibration of the instrument using polystyrene standards ensures wavelength accuracy and reproducibility across analytical sessions [1].
The analysis workflow for FTIR spectral data involves multiple steps to ensure accurate interpretation, as detailed below:
Spectral interpretation begins with peak assignment of the native this compound spectrum, which displays characteristic absorption bands including C=O stretching at approximately 1650-1750 cm⁻¹, N-H bending around 1500-1600 cm⁻¹, S=O stretching of the mesylate group at 1050-1150 cm⁻¹, and C-S stretching near 690 cm⁻¹ [1]. Following stress exposure, differential analysis focuses on identifying changes in these characteristic bands, including alterations in peak intensity, band broadening, peak shifts, and the appearance or disappearance of specific absorption bands. For instance, degradation of the amide linkage would manifest as reduced intensity at C=O and N-H stretching regions, while oxidation of the thioether group would alter the C-S stretching vibration and potentially introduce new S=O bands [1].
Differential Scanning Calorimetry (DSC) provides complementary thermal behavior data for this compound under stress conditions. The protocol involves heating 2-5 mg samples in hermetically sealed aluminum pans at a controlled rate (typically 10°C/min) over a temperature range of 25-300°C under nitrogen purge [1]. The DSC thermogram of native this compound shows characteristic endothermic peaks at approximately 90°C (attributed to moisture loss) and 250°C (corresponding to melting), followed by an exothermic transition around 280°C indicating decomposition [1]. Stressed samples showing alterations in these thermal events, particularly the appearance of new endotherms or broadening of melting endotherms, provide evidence of degradation-induced changes in crystal structure or purity.
Thermogravimetric Analysis (TGA) measures weight changes associated with thermal decomposition. Samples of 5-10 mg are heated in platinum crucibles at 10°C/min from 25-500°C under nitrogen atmosphere [1]. Native this compound typically exhibits minimal mass loss below 200°C, followed by rapid decomposition corresponding to the exothermic event observed in DSC. X-ray Diffraction (XRD) analysis complements these techniques by monitoring changes in crystallinity following stress exposure. Samples are scanned from 5-40° 2θ at a rate of 2°/min using Cu Kα radiation [1]. The appearance of new diffraction peaks or changes in relative peak intensities in stressed samples indicates polymorphic transitions or amorphous content increase resulting from degradation processes.
High-Performance Liquid Chromatography (HPLC) serves as a primary validation technique for FTIR findings in stress degradation studies. The recommended chromatographic conditions employ a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at ambient temperature [1]. The mobile phase typically consists of a mixture of phosphate buffer (pH adjusted to enhance separation) and acetonitrile or methanol in gradient elution mode. The flow rate is maintained at 1.0 mL/min with detection at 210-220 nm, and injection volumes of 10-20 μL are used for sample solutions prepared at 1 mg/mL concentration [1].
Table 1: Chromatographic Conditions for this compound Stability Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate Buffer : Acetonitrile (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10-20 μL |
| Column Temperature | Ambient |
| Run Time | 20-30 minutes |
The method validation for HPLC analysis includes determination of specificity, precision, accuracy, and linearity according to ICH guidelines. System suitability tests are performed to ensure adequate resolution between this compound and its degradation products, with tailing factor ≤2.0 and theoretical plate count ≥2000 [1]. Correlation of HPLC data with FTIR findings involves comparing the appearance of new chromatographic peaks with specific spectral changes, thereby strengthening the identification of degradation products and elucidating degradation pathways.
The FTIR spectral data reveals distinctive changes in this compound under different stress conditions, providing insights into the molecular-level degradation mechanisms. The following table summarizes the characteristic spectral modifications observed under each stress condition:
Table 2: FTIR Spectral Changes of this compound Under Stress Conditions
| Stress Condition | Key Spectral Changes | Structural Implications |
|---|---|---|
| Acid Hydrolysis | Decreased intensity at 1650 cm⁻¹ (C=O stretch), appearance of new band at 1710 cm⁻¹, changes in N-H bending region | Hydrolysis of amide linkage, formation of carboxylic acid derivatives |
| Base Hydrolysis | Broadening of C=O stretching band, reduced intensity at 1540 cm⁻¹ (N-H bend), new bands in 1300-1400 cm⁻¹ region | Ester/amide saponification, possible deprotonation phenomena |
| Oxidative Degradation | Changes in C-S stretching (690 cm⁻¹), appearance of S=O bands (1050-1150 cm⁻¹), altered aromatic C-H bending | Oxidation of thioether to sulfoxide/sulfone, aromatic ring modification |
| Thermal Degradation | Broadening of multiple absorption bands, decreased crystallinity indicators in fingerprint region | Multiple degradation pathways including dehydration and decomposition |
| Photodegradation | Minimal spectral changes observed | High photostability of this compound |
The most significant spectral alterations occur under acid and base hydrolysis conditions, indicating susceptibility of this compound to hydrolytic degradation, particularly at the amide linkage [2] [1]. Oxidative conditions also produce substantial changes, primarily affecting the sulfur-containing moieties. In contrast, the drug demonstrates exceptional photostability with minimal spectral changes following light exposure, informing packaging decisions that may not require specialized light-protective materials [2] [1].
Based on the collective FTIR and complementary data, the primary degradation pathways of this compound can be elucidated. Hydrolytic degradation predominantly involves cleavage of the amide bond between the isoquinoline carboxamide and hydroxy-aminophenylthio moieties, resulting in carboxylic acid and amine fragments [1]. This manifests spectrally as reduction in amide I and II bands and appearance of new carboxylic acid C=O stretching vibrations. Under alkaline conditions, additional degradation pathways may include saponification of ester groups (if present as impurities or degradants) and possible rearrangement reactions.
Oxidative degradation primarily targets the thioether linkage (phenylthio group), progressing through sulfoxide to sulfone formation, which produces characteristic S=O stretching vibrations in the 1050-1150 cm⁻¹ region [1]. The aromatic rings may also undergo oxidative modifications, evidenced by changes in aromatic C-H bending vibrations between 900-700 cm⁻¹. Thermal degradation appears to follow more complex pathways involving multiple simultaneous processes, including dehydration, decomposition of labile groups, and possible cyclization or rearrangement reactions, resulting in broad spectral changes across multiple regions [1].
Stress degradation studies must demonstrate compliance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) [1]. The FTIR protocol should include method validation elements demonstrating specificity, accuracy, precision, and robustness according to ICH Q2(R1) principles. Specificity is established by demonstrating that the method can discriminate between native this compound and its degradation products through detection of distinct spectral changes. Precision is validated through repeatability (multiple preparations of the same stress sample) and intermediate precision (different analysts, days, instruments) experiments, with acceptance criteria of relative standard deviation ≤2% for key peak intensity measurements.
The robustness of the FTIR method should be evaluated by deliberately varying critical parameters such as sample concentration in KBr, grinding time, compression pressure for pellet preparation, and instrument resolution to determine the operational ranges that ensure reliable results [1]. A system suitability test should be established using characteristic peak resolutions and signal-to-noise ratios of specific absorption bands in the control this compound spectrum. These validation elements provide regulatory bodies with confidence in the application of FTIR spectroscopy as a stability-indicating method for this compound.
The implementation of FTIR spectroscopy in pharmaceutical quality control extends beyond stress degradation studies to various practical applications in drug development and manufacturing. The technique can be utilized for raw material identification and qualification, batch-to-batch consistency monitoring, and detection of polymorphic changes during manufacturing processes [1]. The rapid analysis time and minimal sample preparation make FTIR particularly suitable for in-process controls, allowing real-time monitoring of drug substance stability during unit operations such as drying, milling, and blending.
The comprehensive stability profile generated through FTIR-based stress studies directly informs formulation development strategies for this compound. The observed sensitivity to hydrolytic degradation suggests the need for protective measures such as controlled humidity environments during manufacturing, desiccant inclusion in packaging, and possible use of protective excipients in formulations [1]. The demonstrated photostability allows flexibility in packaging design and handling procedures. Additionally, the identification of specific degradation vulnerable sites guides the development of analytical methods for stability testing and the synthesis of reference standards for key degradation products to be monitored in routine quality control.
FTIR spectroscopy represents a powerful, efficient tool for stress degradation studies of this compound, providing molecular-level insights into degradation pathways under various stress conditions. The technique successfully identifies the exceptional photostability and hydrolytic susceptibility of the drug, with findings corroborated by complementary analytical techniques including DSC, TGA, XRD, and HPLC [2] [1]. The detailed protocols outlined in these application notes enable pharmaceutical scientists to implement robust FTIR-based stability assessment strategies that align with regulatory requirements while offering advantages of minimal sample preparation, rapid analysis, and non-destructive testing. As the pharmaceutical industry continues to embrace process analytical technology and quality by design principles, the application of vibrational spectroscopy in stability monitoring is anticipated to expand, potentially incorporating advanced chemometrics and fiber-optic probes for real-time manufacturing monitoring.
This compound (NFV) is a potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor that revolutionized antiretroviral therapy when introduced. Chemically known as [3S-[2(2S,3S),3α,4aβ,8aβ]]-N-(1,1-dimethylethyl)decahydro-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinoline carboxamide monomethanesulphonate, this pharmaceutical compound contains five chiral centers and is administered as a single isomer [1]. NFV functions by selectively binding to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyprotein precursors into functional proteins, which results in the formation of immature, non-infectious viral particles [1].
The development of robust analytical methods for NFV is critical for several reasons. First, quality control of both bulk drug substances and final dosage forms requires precise quantification and identification of potential impurities. Second, comprehensive stability studies are necessary to determine appropriate storage conditions and shelf life. Third, the presence of process-related impurities and degradation products must be carefully monitored to ensure patient safety, as demonstrated by the 2007 withdrawal of Viracept tablets from the European market due to elevated levels of a carcinogenic impurity [2]. This article provides a comprehensive overview of established analytical methods for NFV, complete with detailed protocols suitable for implementation in pharmaceutical quality control laboratories.
High-performance liquid chromatography (HPLC) represents the gold standard for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and ability to separate complex mixtures. A particularly valuable isocratic HPLC method has been developed and validated specifically for the analysis of this compound in both bulk drug form and pharmaceutical formulations [3] [4]. This method is classified as stability-indicating because it successfully resolves NFV from its degradation products and potential process-related impurities, making it suitable for monitoring drug stability under various environmental conditions [3]. The method demonstrates excellent performance characteristics with a linear range of 5-150 μg/mL, enabling accurate quantification across concentration levels relevant for both dosage form testing and stability studies [4].
Materials and Reagents:
Equipment and Chromatographic Conditions:
Sample Preparation:
System Suitability:
This HPLC method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines [4]. The validation established:
The following diagram illustrates the complete HPLC method workflow:
While HPLC provides superior sensitivity and separation capability, spectrophotometric methods offer cost-effective alternatives for routine analysis of this compound, particularly in resource-limited settings. Three visual spectrophotometric methods have been developed for the determination of NFV in both bulk form and pharmaceutical dosage forms [5]. These methods are based on oxidation-reduction reactions followed by colorimetric detection, providing acceptable accuracy with recoveries ranging from 99.3% to 100.5% without the need for sophisticated instrumentation [5].
Method A: NBS-Celistine Blue Approach
Principle: NFV is oxidized with an excess of N-bromosuccinimide (NBS) in acidic medium. The unreacted oxidant is then determined using Celistine Blue (CB) dye, which undergoes color change upon oxidation.
Procedure:
Method B: NBS-PMAP-SA System
Principle: This method employs a two-dye system where the residual NBS after NFV oxidation reacts with p-N-methyl aminophenol sulphate (PMAP) and sulphanilamide (SA), producing a colored complex.
Procedure:
Method C: Chloramine-T-Gallocyanine Approach
Principle: NFV is oxidized with chloramine-T (CAT) instead of NBS, and the unreacted oxidant is determined using Gallocyanine (GC) dye.
Procedure:
All three spectrophotometric methods have been validated and demonstrated to obey Beer's law, providing a linear relationship between absorbance and concentration in the range of 10-100 μg/mL [5]. These methods have shown excellent reproducibility with relative standard deviations less than 2%, making them suitable for quality control applications where HPLC may not be available. The methods have been successfully applied to pharmaceutical dosage forms with minimal interference from common excipients.
Fourier transform infrared spectroscopy (FTIR) has emerged as a valuable technique for monitoring the stability of this compound under various stress conditions. This technique offers advantages of being rapid, non-destructive, and requiring minimal sample preparation compared to chromatographic methods [1] [6]. The approach involves comparing the IR spectra of stressed samples with untreated NFV to identify structural changes indicative of degradation.
Experimental Protocol for Stress Studies:
Key Findings:
Liquid chromatography-mass spectrometry (LC-MS) has been employed to separate, identify, and characterize major degradation products of this compound under various stress conditions [7]. This advanced technique provides structural information essential for understanding degradation pathways.
Chromatographic Conditions:
Identified Degradation Products:
The following diagram illustrates the stress testing workflow and the resulting degradation pathways:
The following table summarizes the key analytical methods available for this compound determination, highlighting their respective advantages and limitations:
Table 1: Comparison of Analytical Methods for this compound
| Method | Linear Range | Detection Limit | Key Advantages | Applications | Reference |
|---|---|---|---|---|---|
| Stability-Indicating HPLC | 5-150 μg/mL | ~0.05 μg/mL | Separates NFV from degradation products; high accuracy and precision | Quality control; stability studies; impurity profiling | [3] [4] |
| HPLC (Plasma Analysis) | 0.03-10 μg/mL | 0.03 μg/mL | High sensitivity; suitable for biological samples | Pharmacokinetic studies; therapeutic drug monitoring | [8] [9] |
| Spectrophotometric (NBS-CB) | 10-100 μg/mL | ~1 μg/mL | Simple instrumentation; cost-effective; rapid analysis | Routine quality control; content uniformity testing | [5] |
| Spectrophotometric (NBS-PMAP-SA) | 10-100 μg/mL | ~1 μg/mL | Good reproducibility; minimal interference | Pharmaceutical formulation analysis | [5] |
| Spectrophotometric (CAT-GC) | 10-100 μg/mL | ~1 μg/mL | Alternative oxidation system; comparable accuracy to NBS methods | Alternative to NBS-based methods | [5] |
| FTIR Spectroscopy | N/A | N/A | Non-destructive; minimal sample preparation; rapid analysis | Stability screening; polymorph characterization | [1] [6] |
| LC-MS/TOF | N/A | N/A | Structural identification; high specificity | Degradation product identification; impurity characterization | [7] |
Choosing the appropriate analytical method for this compound depends on several factors, including the purpose of analysis, available instrumentation, required sensitivity, and regulatory considerations.
The development and validation of analytical methods for this compound should adhere to ICH guidelines, particularly Q1A(R2) for stability testing, Q2(R1) for method validation, and Q3 for impurity profiling [4] [7]. The unfortunate incident of Viracept withdrawal in 2007 due to elevated levels of ethyl methanesulfonate underscores the critical importance of comprehensive impurity profiling throughout the drug development process and manufacturing [2]. Analytical methods must demonstrate specificity for NFV in the presence of potentially genotoxic impurities, which require special control strategies according to ICH M7 guidelines.
A variety of analytical methods are available for the determination of this compound in bulk drug substances, pharmaceutical formulations, and biological samples. The stability-indicating HPLC method provides robust performance for quality control applications, while spectrophotometric methods offer practical alternatives for routine analysis. Advanced techniques such as FTIR spectroscopy and LC-MS/TOF provide valuable tools for stability assessment and structural elucidation of degradation products. The selection of an appropriate method should be based on the specific analytical needs, available resources, and regulatory requirements. When properly validated and implemented, these methods ensure the safety, efficacy, and quality of this compound throughout its shelf life and therapeutic use.
Here is a standard protocol for preparing a 10 mM stock solution of Nelfinavir Mesylate in DMSO, based on information from research chemical suppliers [1] [2] [3].
| Step | Parameter | Detail |
|---|---|---|
| 1. | Calculate & Weigh | Use molecular weight of 663.89 g/mol. For 10 mM stock, reconstitute 5 mg of powder in 753 µL of DMSO. |
| 2. | Reconstitute | Add DMSO to powder and mix thoroughly by vortexing or gentle pipetting to ensure complete dissolution. |
| 3. | Store | Aliquot reconstituted solution and store at -20°C. Use within 3 months to prevent loss of potency; avoid repeated freeze-thaw cycles. |
The table below summarizes key physical characteristics and handling information for this compound.
| Property | Specification |
|---|---|
| Molecular Weight | 663.89 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [3] [4] |
| Solubility in DMSO | ~70 mg/mL (approx. 105 mM) [2] [4] |
| Storage (Lyophilized) | -20°C, desiccated [2] |
This compound is a potent HIV-1 protease inhibitor (Ki = 2 nM) but is also widely studied for its broad-spectrum anti-cancer and anti-viral effects [1] [5] [6]. The effective concentration varies significantly depending on the experimental model and desired effect.
The following table compiles working concentrations and activities from various cell-based assays reported in the literature.
| Cell Line / System | Assay Type / Activity Observed | Concentration (μM) / Incubation Time | Key Findings / Activity Description | PMID |
|---|---|---|---|---|
| HL-60, Jurkat, IM-9 (Leukemia) | Cytotoxicity / Apoptosis | 12 μM (≈8 μg/mL) for 48h | Induced mitochondria-independent apoptosis in leukemia cells; minimal effect on non-malignant bone marrow cells. | [7] |
| MT-4 | Anti-HIV-1 Activity | ED₅₀ = 0.02 μM | Effective dose for inhibiting HIV-1 replication. | [5] |
| MT-2 (Cytotoxicity) | Cell Viability (MTT) | CC₅₀ = 8.1 μM | Concentration causing 50% cell death in MT-2 cells. | [5] |
| LLC-PK1 | Transporter Inhibition (P-gp/MDR1) | IC₅₀ = 3.4 μM | Inhibited Calcein-AM efflux in MDR1-expressing cells. | [5] |
| HEK | Transporter Inhibition (BCRP) | IC₅₀ = 12.5 μM | Increased mitoxantrone intracellular accumulation. | [5] |
| Vero, HFF, HFT | Anti-HSV-1 Activity | 10 μM for 24h | Inhibited final envelopment and export of HSV-1 virions. | [8] |
This workflow outlines the key stages for using this compound in a cell culture experiment:
This compound is a potent human immunodeficiency virus (HIV) protease inhibitor with a Ki of 2 nM, making it a valuable tool for antiviral research [1] [2]. Beyond its primary antiviral application, Nelfinavir has demonstrated broad-spectrum biological activity including antitumor effects, induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis in vitro and in vivo [2]. Additional research applications include anti-microbial effects against malaria, tuberculosis, SARS, and MERS-CoV, with recent investigations exploring its potential as a radiosensitizer in oncology clinical trials [2] [3] [4]. These diverse mechanisms and applications necessitate precise preparation and handling protocols to ensure experimental reproducibility.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Weight | 663.89 g/mol [1] [2] [3] |
| Molecular Formula | C₃₂H₄₅N₃O₄S·CH₃SO₃H [2] |
| CAS Number | 159989-65-8 [2] [3] |
| Purity | >98% [2] [3] |
| Alternate Names | AG-1343, AG1343 [2] [5] |
Table 2: Solubility Profile of this compound
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | 70-100 mg/mL (105-150 mM) [2] [3] | Preferred solvent for stock solutions |
| Ethanol | 25-100 mg/mL [3] [5] | Suitable for stock solutions |
| Water | Insoluble [5] | Not recommended |
| Cell Culture Media | Variable | Requires dilution from concentrated stock |
Calculations: Determine the required mass using the molecular weight (663.89 g/mol). For a 10 mM solution, reconstitute 5 mg of powder in 753 μL of DMSO [2].
Reconstitution Procedure:
Quality Control: Visually inspect the solution for clarity and absence of particulate matter. The final solution should appear clear and homogeneous.
Table 3: Stock Solution Preparation Guide
| Desired Concentration | Mass (mg) | DMSO Volume (μL) |
|---|---|---|
| 10 mM | 5 mg | 753 μL [2] |
| 50 mM | 5 mg | 151 μL [3] |
| 100 mM | 10 mg | 151 μL [3] |
Table 4: Antiviral Activity of Nelfinavir in Cell-Based Assays
| Cell Line | Virus/Assay | Effective Concentration (EC₅₀/IC₅₀) | Incubation Time |
|---|---|---|---|
| MT-4 | HIV-1 (wild type) | 0.02 μM [1] | 5-7 days |
| PHA-PBMC | HIV-1 (BA-L isolate) | 0.007 μM [1] | 4-7 days |
| MT-4 | Mutant HIV-1 (nelfinavir-selected) | 2.44 μM [1] | 5-7 days |
| Vero | MERS-CoV | 0.08 μM [3] | Protocol dependent |
Table 5: Non-Antiviral Applications of Nelfinavir
| Application | Cell Line/Model | Effective Concentration | Key Effects |
|---|---|---|---|
| HSP90 Inhibition | HER2+ Breast Cancer | 5-20 μM [2] | Selective growth inhibition |
| ER Stress Induction | Various Cancer Cells | 5-25 μM [2] [5] | Autophagy, apoptosis |
| Transporter Inhibition | Caco-2 | IC₅₀ = 1.4 μM [1] | P-glycoprotein inhibition |
| SLS Inhibition | S. pyogenes | IC₅₀ = 6 μM [5] | Virulence factor reduction |
| Radiosensitization | Pancreatic Cancer | 1250 mg orally twice daily (clinical) [4] | Enhanced radiation response |
For animal studies, Nelfinavir can be formulated using the following validated protocol [5]:
Preparation of DMSO Master Liquid: Pre-dissolve Nelfinavir in DMSO at 25 mg/mL (42.06 mM).
Standard In Vivo Formulation:
Alternative Lipid-based Formulation:
This compound is labeled "For Research Use Only" and has not been approved, cleared, or licensed by the FDA or other regulatory entities for any purpose other than as specified in its approved pharmaceutical product [2]. Researchers should not use any product for diagnostic or therapeutic purposes unless properly licensed. All handling should follow institutional chemical safety guidelines.
The primary circulating metabolite, M8, shows antiviral activity comparable to the parent drug, while metabolite M1 is significantly less active [1].
Table 1: In Vitro Antiviral Efficacy of Nelfinavir and Key Metabolites
| Compound | HIV-1 Strain | Cell Line | EC₅₀ (nM) | Reference / Assay Type |
|---|---|---|---|---|
| Nelfinavir | RF | CEM-SS | 30 | [1] (Antiviral assay) |
| Metabolite M8 | RF | CEM-SS | 34 | [1] (Antiviral assay) |
| Metabolite M1 | RF | CEM-SS | 151 | [1] (Antiviral assay) |
| Nelfinavir | IIIB | MT-2 | 60 | [1] (Antiviral assay) |
| Metabolite M8 | IIIB | MT-2 | 86 | [1] (Antiviral assay) |
| Metabolite M1 | IIIB | MT-2 | 653 | [1] (Antiviral assay) |
Table 2: Plasma Concentrations and Protein Binding Steady-state data from HIV-positive patients (750 mg nelfinavir three times daily) [1]
| Compound | Mean Plasma Concentration (μM) | Protein Binding (%) |
|---|---|---|
| Nelfinavir (Parent) | 1.73 - 4.96 | ~98% |
| Metabolite M8 (Active) | 0.55 - 1.96 | ~98% |
| Metabolite M1 | 0.09 - 0.19 | Not Reported |
This protocol determines the concentration of a compound that inhibits HIV-induced cytopathic effects by 50% (EC₅₀) [1].
This method is suitable for quality control of raw materials and formulated products [2].
This diagram illustrates the mechanism of action of nelfinavir within the viral life cycle.
This diagram summarizes the primary metabolic fate of nelfinavir and the methods used to study it.
Nelfinavir is an HIV-1 protease inhibitor that has been repurposed as a broad-spectrum anti-cancer agent due to its ability to disrupt multiple cellular processes vital for cancer cell survival. [1] Its primary anti-cancer effects are mediated through the induction of Endoplasmic Reticulum (ER) stress and the complex modulation of autophagy. [2] [1]
Research indicates that Nelfinavir's pleiotropic effects include:
The following diagram illustrates the core signaling pathways affected by Nelfinavir treatment:
The tables below summarize key experimental parameters from published studies utilizing Nelfinavir in various cancer models.
Table 1: Nelfinavir Treatment Parameters for In Vitro Models
| Cell Line / Model | Nelfinavir Concentration | Treatment Duration | Primary Readout | Citation |
|---|---|---|---|---|
| CLL Primary Cells | 5.2 µM | 6h (gene expression), 24-48h (viability) | ER stress marker expression, Cell viability | [2] |
| C4-2B (Prostate Cancer) | 5 µM | 24h (acute cytotoxicity), 3 weeks (chronic CFU) | Cytotoxicity, Apoptosis, Colony Formation | [6] |
| Various Cancer Cell Lines | 5-20 µM | 3-9h (marker induction), 24-48h (cell death) | ER stress markers, AKT suppression, Cell death | [7] [4] |
| Panel of >60 Cancer Cell Lines | Varies (Dose-Response) | Not Specified | Caspase-dependent Apoptosis, Non-apoptotic Death | [1] |
Table 2: Key Assays and Methodologies for Mechanistic Studies
| Process Investigated | Key Assays/Markers | Technical Notes |
|---|
| ER Stress & UPR | RT-qPCR: XBP1 splicing, CHOP, GRP78/BiP, ATF4 Immunoblot: p-eIF2α, ATF4, CHOP, GRP78 | ATF4-regulated SESN2 expression is a crucial link between ER stress and mTOR inhibition. [4] | | Autophagy | Immunoblot: LC3-I/II conversion, p62/SQSTM1 degradation Immunofluorescence: LC3 puncta formation Confocal Microscopy: Colocalization studies (e.g., LC3 with LAMP2) | Nelfinavir can induce autophagosome formation but block flux. Monitor p62 levels to distinguish induction from blockage. [2] [8] | | Apoptosis/Cytotoxicity | Annexin V/PI staining and flow cytometry Colony Forming Unit (CFU) assays Caspase-3/7 activity assays | Combination with autophagy inhibitors (e.g., Chloroquine) significantly enhances cytotoxicity. [2] | | Pathway Analysis | Immunoblot: p-Akt (Ser473), p-S6K1, p-rpS6 Kinase activity assays | Nelfinavir causes broad but weak inhibition of multiple kinases upstream of Akt and mTOR. [3] |
This protocol is adapted from methods used in primary CLL cells and cancer cell line studies. [2] [7]
Workflow Overview:
Procedure:
Cell Preparation:
Nelfinavir Treatment:
Sample Collection and Downstream Analysis:
A key strategy to enhance Nelfinavir's efficacy is to co-target the protective autophagy it induces. [2] [7]
Procedure:
Parameters from xenograft studies provide a reference for in vivo experimental design. [6]
Procedure:
In vivo toxicity studies in mice have shown that combinations of Nelfinavir with other autophagy-modulating drugs (e.g., Hydroxychloroquine, Rapamycin) are generally well-tolerated, with minor additive toxicity when combined with chemotherapeutics like Doxil. [5] Nonetheless, standard preclinical toxicological evaluations are recommended.
Nelfinavir Mesylate (NFM) presents significant formulation challenges due to its poor biopharmaceutical properties. As a BCS Class IV drug, it exhibits both low solubility and low permeability, resulting in highly variable oral bioavailability ranging from 17% to 47% [1] [2]. Key challenges include:
Various formulation approaches have been investigated to overcome NFM's solubility limitations. The table below summarizes the most effective strategies identified in recent research:
Table 1. Comparison of this compound Solubility Enhancement Strategies
| Formulation Approach | Key Components | Particle Size | Entrapment Efficiency | Bioavailability Enhancement | References |
|---|---|---|---|---|---|
| Spray Dried Particles (SDNPs) | Maisine 35-1, Tween80, Transcutol HP, Syloid 244 FP | 112 ± 6 nm (upon reconstitution) | N/A | Systematic optimization completed | [1] |
| PLGA Nanoparticles | PLGA, Poloxamer 407 | 185 ± 0.83 nm | 72 ± 0.47% | 4.94-fold increase vs. pure drug suspension | [2] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Lipid-based isotropic mixture | N/A | N/A | 3.5–3.6 fold enhancement | [1] |
| Solid Lipid Nanoparticles | Lipid matrices, surfactants | Varies with composition | Varies with composition | Demonstrated for similar BCS Class IV drugs | [3] [4] |
| Polymeric Micelles | Specialized polymers (HPMC, PVP, etc.) | Varies with polymer | N/A | Demonstrated for similar compounds | [3] [4] |
This protocol is adapted from Kamboj et al. and represents a systematic QbD-based optimization approach [1].
Step 1: Excipient Screening
Step 2: Feed Mixture Preparation
Step 3: Spray Drying Process
Step 4: Characterization
Table 2. Critical Process Parameters for Spray Drying Optimization
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Inlet Temperature | 60-70°C | Affects drying efficiency and particle morphology |
| Drug Loading | 20-30% | Impacts flow properties and dissolution |
| Feed Rate | 6-8 mL/min | Influences particle size and distribution |
| Atomization Pressure | 2-4 kg/cm² | Affects droplet size and final particle characteristics |
This protocol is adapted from research demonstrating 4.94-fold bioavailability enhancement [2].
Step 1: Organic Phase Preparation
Step 2: Aqueous Phase Preparation
Step 3: Nanoparticle Formation
Step 4: Recovery and Lyophilization
Step 5: Characterization
Problem: NFM precipitation upon dilution in aqueous media
Problem: Drug crystallization during storage
Problem: Incomplete dissolution in biorelevant media
Problem: Low entrapment efficiency in PLGA nanoparticles
Problem: Nanoparticle aggregation during storage
Problem: Large particle size distribution
Problem: Inconsistent performance of spray-dried products
Problem: Scale-up difficulties from lab to pilot scale
Q1: What is the most effective formulation approach for enhancing NFM bioavailability?
Q2: Why is NFM considered a challenging drug for formulation development?
Q3: What critical quality attributes should be monitored for NFM formulations?
Q4: How does the spray drying formulation compare to nanoparticle approaches?
Q5: What analytical methods are most suitable for characterizing NFM formulations?
The core of the problem lies in the pH-dependent solubility of nelfinavir, a poorly soluble weak base.
The diagram below illustrates this journey and the key difference between the fasted and fed states.
To study and prevent precipitation, researchers use a combination of in vitro and in silico tools.
This method uses media that simulate human gastric and intestinal fluids in both fasted and fed states to predict in vivo performance [1] [3].
This is a dynamic version of the dissolution test that more closely mimics the physical transfer from the stomach to the intestine [3].
This in silico technique integrates in vitro data to predict the in vivo absorption and plasma concentration profiles in humans [1] [2] [3].
The following table summarizes the main challenges and potential solutions based on the described experimental approaches.
| Challenge & Symptom | Root Cause | Proposed Solution & Investigation Method |
|---|
| Low Bioavailability in Fasted State: Low C~max~ and AUC in fasted-state PK studies, significant positive food effect. | Drug precipitation in the small intestine due to pH shift and lack of solubilizing agents [1] [2]. | Confirm with Biorelevant Dissolution: Perform a two-stage (FaSSGF → FaSSIF-V2) test to visually confirm precipitation [3]. Model the Mechanism: Develop a PBPK model that includes a precipitation module to quantify its impact [1]. | | Overestimation of Food Effect: In vitro dissolution in FeSSIF-V2 overpredicts the observed in vivo absorption in the fed state. | The model may not accurately capture the complex physiology or may overestimate solubility in the fed state. | Refine PBPK Parameters: Incorporate more accurate physiological parameters for the fed state, such as gastric emptying and fluid volumes [1] [3]. Verify permeability values measured in biorelevant media [3]. | | Uncertainty in PBPK Modeling: Poor prediction accuracy for fasted-state plasma profiles. | The model may be missing the precipitation kinetics or using an incorrect precipitation rate constant. | Incorporate Precipitation Kinetics: Use crystal growth theory or data from two-stage experiments to estimate a realistic precipitation rate constant for the model [1] [2]. Avoid Overparameterization: Ensure the need for a precipitation parameter is justified by experimental evidence [3]. |
Q1: Is precipitation a universal problem for all weakly basic drugs? No, precipitation is not a given. The extent depends on the drug's specific properties, particularly the degree of supersaturation generated upon entry into the intestine. For some weak bases, precipitation may not be the rate-limiting step for absorption in vivo [3].
Q2: Why is a "precipitation rate constant" important in PBPK modeling, and how do I obtain it? This constant quantifies how quickly a supersaturated drug solution precipitates. It is a critical parameter for accurately predicting the in vivo performance of drugs like nelfinavir in the fasted state [1]. It can be estimated from in vitro two-stage biorelevant dissolution tests by applying crystal growth theory to the observed precipitation data [1] [2].
Q3: Can we completely prevent nelfinavir precipitation in the fasted state? Completely preventing precipitation is very challenging. The goal of formulation strategies is often to slow down the precipitation kinetics enough to allow for absorption to occur. This can be attempted using Polymeric Precipitation Inhibitors (PPIs) like HPMC or PVP, or by formulating the drug in Lipid-Based Drug Delivery Systems (LBDDS) which utilize the body's natural lipid digestion pathway to maintain the drug in a solubilized state [5].
The following table summarizes the major degradation products (DPs) of Nelfinavir Mesylate formed under ICH-prescribed stress conditions, as identified in the literature [1] [2].
| Degradation Product | Stress Condition | Proposed Structure / Characterization |
|---|---|---|
| DP-I | Acidic and Alkaline Hydrolysis | 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [1] [2]. |
| DP-II | Oxidative Stress | (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide [1] [2]. |
| DP-III | Photoacidic Stress | Not fully elucidated; characterized as a previously unknown product specific to this condition [2]. |
| M8 (Active Metabolite) | In Vivo (Not a forced degradation product) | Hydroxy-t-butylamide metabolite; contributes to antiviral activity [3]. |
Here is a detailed methodology for conducting forced degradation studies, based on the protocols used in the search results [2] [4].
The diagram below outlines the logical workflow for a forced degradation study, from sample preparation to final characterization.
The table below summarizes common stability issues, their causes, and recommended solutions based on a 2023 stability-indicating study [1].
| Issue Encountered | Probable Cause | Recommended Solution |
|---|---|---|
| Significant degradation during sample preparation or storage | Alkaline hydrolysis; exposure to even mild basic conditions [1] | Ensure all buffers and solutions are at neutral or slightly acidic pH; avoid alkaline contaminants. |
| Low drug recovery in stress tests | Acidic hydrolysis; exposure to strong acidic conditions at high temperature [1] | Use milder acidic conditions (e.g., 0.1 M HCl) and lower temperatures for stress testing if degradation is too rapid. |
| Inconsistent degradation kinetics data | Uncontrolled temperature during stress studies [1] | Use a thermostated water bath to maintain a precise and consistent temperature throughout the experiment. |
| No degradation observed under oxidative or photolytic conditions | Too mild stress conditions; NMV is stable to neutral, oxidative, and sunlight-induced degradation [1] | For oxidative studies, use higher concentrations of H2O2 (e.g., 30%) and elevated temperatures (e.g., 60°C) to attempt to force degradation. |
| Complex chromatograms with co-eluting peaks | Insufficient chromatographic resolution between NFV and its degradation products [1] | Optimize the HPLC method; the cited study uses an Agilent Zorbax Eclipse-C18 column with a mobile phase of Acetonitrile:50mM Ammonium Acetate pH=5 (50:50, v/v). |
| Uncertainty about the stability-indicating nature of the method | Lack of method specificity; inability to detect all degradation products [1] | Validate the method for specificity by demonstrating the separation of NFV from all its forced degradation products and for accuracy and precision. |
This protocol is adapted from the green, stability-indicating HPLC-DAD method developed for Nirmatrelvir [1].
Prepare a 1000 µg/mL stock solution of NFV in methanol. For each stress condition, use 1 mL of this stock and dilute to a final volume of 10 mL with deionized water to achieve a final concentration of 100 µg/mL for analysis [1].
| Stress Condition | Procedure |
|---|---|
| Alkaline Hydrolysis | Add 1 mL of 0.1 M NaOH to 1 mL stock. Heat at 60°C for 30 minutes. Cool and neutralize [1]. |
| Acidic Hydrolysis | Add 1 mL of 1 M HCl to 1 mL stock. Heat at 90°C for 1 hour. Cool and neutralize [1]. |
| Oxidative Degradation | Add 1 mL of hydrogen peroxide (30% v/v) to 1 mL stock. Heat at 60°C for 1 hour. Cool [1]. |
| Neutral Hydrolysis | Add 1 mL of deionized water to 1 mL stock. Heat at 80°C for 1 hour. Cool [1]. |
| Photolytic Degradation | Expose the NMV solution to sunlight for a specified duration (e.g., several hours to days) [1]. |
This diagram illustrates the logical workflow for conducting and analyzing a forced degradation study.
Forced Degradation and Kinetics Workflow
The following table consolidates key findings on how Nelfinavir Mesylate behaves under acidic and basic stress conditions, which are critical for understanding its degradation profile [1] [2] [3].
| Stress Condition | Tested Parameters | Key Findings & Stability Outcome | Major Degradation Products Identified |
|---|
| Acid Hydrolysis | • 0.1 N HCl • Room Temperature • 48 hours [2] | • Significant degradation observed [1] [2] [3]. • FTIR spectra showed changes, indicating degradation [1] [2]. | 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [3]. | | Base Hydrolysis | • 0.1 N NaOH • Room Temperature • 48 hours [2] | • Significant degradation observed [1] [2] [3]. • FTIR spectra showed changes, indicating degradation [1] [2]. | (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide [3]. | | Comparative Stability | • 0.1 M HCl (as dissolution medium) • pH 7.8 Phosphate Buffer (as dissolution medium) • 37°C • 48 hours [4] | • Stable in 0.1 M HCl and pH 7.8 phosphate buffer. • Suitable for dissolution studies and bioequivalence testing [4]. | Not reported in this context. |
Q1: My HPLC analysis of Nelfinavir after acid hydrolysis shows new peaks. What does this indicate? This is an expected result and confirms that this compound is susceptible to acid-catalyzed degradation. The new peaks represent degradation products. One major product has been characterized as 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [3]. You should ensure your analytical method is stability-indicating, meaning it can adequately separate the parent drug from its degradation products.
Q2: Does Nelfinavir degrade under basic conditions, and how can I monitor this? Yes, Nelfinavir is also labile under basic conditions. A major degradation product formed under oxidative and basic stress is (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide, which involves a sulfoxide formation [3]. You can monitor this degradation using FTIR, as the process produces detectable changes in the infrared spectrum [1] [2].
Q3: I need to perform a dissolution study on Nelfinavir formulations. Which media are acceptable? According to preformulation stability data, this compound remains stable in 0.1 M HCl and pH 7.8 phosphate buffer for at least 48 hours at 37°C. These media are therefore suitable for in-vitro dissolution and bioequivalence testing [4].
Q4: What is the overall degradation pathway of Nelfinavir under various stress conditions? The following workflow diagram summarizes the stress conditions applied to Nelfinavir and the subsequent analytical steps to characterize its stability and degradation products.
Q1: What are the main challenges in delivering Nelfinavir? Nelfinavir Mesylate (NFV) has pH-dependent solubility and consequently suffers from low and variable oral bioavailability, which hampers its therapeutic efficacy [1]. Its poor water solubility is a primary bottleneck for its absorption.
Q2: Why are lipid-based systems like cochleates suitable for Nelfinavir? Cochleates are cylindrical, spiral lipid structures that excel at encapsulating hydrophobic drugs like Nelfinavir, protecting them from degradation in the gastrointestinal tract and enhancing their absorption [2]. One study directly compared cochleates to other nanocarriers for NFV delivery and found they showed significant promise in improving the drug's bioavailability [1].
Q3: What is a common issue during cochleate preparation and how can it be resolved? Particle aggregation is a frequent challenge. The calcium ions essential for cochleate formation can cause particles to clump together.
Q4: How can I compare the performance of different NFV formulations? Key in vitro models can predict in vivo potential. The table below summarizes critical experiments cited in research:
| Experiment Type | Methodology Purpose | Key Insights from Research |
|---|---|---|
| In Vitro Lipolysis | Models degradation of lipid formulations in the GI tract to predict solubilization behavior [1]. | Used to evaluate and compare the potential of various lipid-based NFV carriers [1]. |
| In Vitro Drug Release | Assesses the release profile of the drug from the formulation under controlled conditions [1]. | A standard method for characterizing and comparing NFV nanocarriers [1]. |
| Permeation Studies | Uses cell lines (e.g., Caco-2) to simulate and measure transport across the intestinal barrier [1]. | Employed to predict the absorption enhancement of NFV formulations [1]. |
Here are detailed methodologies for working with cochleate formulations, based on the literature.
This is a common method for forming cochleates from pre-formed liposomes. The following diagram illustrates the workflow:
Key Components and Considerations:
A comprehensive assessment of your NFV-loaded cochleates should follow a logical progression from basic characterization to predictive in vitro tests, as outlined in this workflow:
Detailed Characterization Methods:
Successful freeze-drying begins with a well-characterized nanoparticle formulation and the right excipients. The table below summarizes critical parameters and compositions from successful studies.
| Parameter / Component | Typical Specification / Composition | Function & Notes |
|---|---|---|
| Particle Size (pre-lyo) | ~185-200 nm [1] [2] | Critical quality attribute; must be maintained post-reconstitution. |
| Stabilizer / Surfactant | Poloxamer 188/407 [1] [3] | Provides steric stabilization, prevents aggregation during processing. |
| Polymer / Lipid Matrix | PLGA (50:50) [1] or Compritol 888 ATO & Oleic Acid [3] | Forms the nanoparticle core; choice depends on delivery system. |
| Cryoprotectant | Sucrose (2% w/v) [1] or Trehalose (concentration optimized) [3] | Protects nanoparticles from freezing and dehydration stresses; prevents cake collapse. |
| Drug Loading | ~2.5 - 36% (w/w) [1] [2] | Varies significantly with method and matrix. |
| Entrapment Efficiency | ~72 - 88% [1] [3] | Indicator of formulation efficiency. |
Here are solutions to common challenges researchers face during the freeze-drying of nelfinavir nanoparticles.
| Question | Possible Cause & Solution |
|---|
| Why do my nanoparticles aggregate after reconstitution? | • Insufficient cryoprotectant: Increase ratio (e.g., 1:1 to 3:1 cryoprotectant to solid). Test sucrose vs. trehalose [1] [3]. • Fast freezing rate: Slow freezing promotes formation of larger, less damaging ice crystals. • Incomplete redispersion: Ensure correct medium (e.g., filtered distilled water) and gentle manual agitation [1]. | | Why does my freeze-dried cake collapse or melt? | • High residual solvent: Extend primary drying or increase vacuum to fully remove organic solvents (e.g., acetonitrile) [1]. • Exceeding collapse temperature (T'g): The freezing step must be well below the formulation's T'g. Sucrose/trehalose raise T'g [3]. | | How can I ensure my freeze-dried product is stable long-term? | • Control storage conditions: Store at 5±3°C; room temperature can cause significant particle size increase over 6 months [3]. • Use optimal containers: Use vials with low moisture permeability and ensure tight container closure. |
To ensure reproducibility, here are detailed methodologies for key processes cited in the literature.
This method is commonly used for polymeric nanoparticles like PLGA.
This protocol can be adapted for different nanoparticle systems.
The following diagram summarizes the entire process from nanoparticle preparation to final storage, highlighting key decision points.
| Interference Mechanism | Impact on Experimental System | Recommended Resolution Strategy |
|---|---|---|
| Induction of Integrated Stress Response (ISR) & Unfolded Protein Response (UPR) [1] [2] | Alters global protein expression; reduces specific viral protein synthesis (e.g., KSHV capsid protein) [2]. | Monitor phosphorylation of eIF2α and ATF4 levels via western blot to confirm ISR activation [2]. |
| Proteasome Inhibition [1] [3] | Disrupts protein degradation, leading to accumulation of polyubiquitinated proteins; affects pathways like NFE2L1 activation [3]. | Measure proteasome activity (e.g., Suc-LLVY-AMC substrate) [3]; use specific proteasome inhibitor as control. |
| Modulation of Cytochrome P450 (CYP3A4) [4] | Causes clinically significant drug-drug interactions; alters metabolism of co-administered compounds. | Review drug interaction databases; avoid co-administration with sensitive CYP3A4 substrates [4]. |
| Solubility & Preparation Issues [3] | Low solubility in aqueous solutions can lead to precipitation, inaccurate dosing, and false negatives. | Use high-quality DMSO or ethanol stocks; avoid water; gently warm ethanol solutions for dissolution [3]. |
To confirm and control for nelfinavir's off-target effects in your assays, you can implement the following verification protocols.
This protocol helps determine if observed effects are due to the intended target or a consequence of cellular stress.
This assay checks if nelfinavir is interfering with the ubiquitin-proteasome system in your experimental model.
The following diagram outlines a logical workflow for designing and troubleshooting experiments involving nelfinavir, incorporating the verification steps above.
How can I minimize cytotoxicity while maintaining efficacy? Nelfinavir has a relatively high therapeutic window, with a cytotoxic TD50 reported at >5 µM in some cell lines, while antiviral or other effects can occur at lower nanomolar concentrations (e.g., EC50 of 31-43 nM for HIV) [3]. Perform a dose-response curve to establish the optimal concentration for your specific assay system. Always include a vehicle control and a high-dose control to distinguish specific effects from general toxicity.
The experimental effect is lost after storage; what could be the cause? Nelfinavir mesylate solutions are sensitive to degradation. Always prepare stock solutions in high-quality DMSO or ethanol, aliquot them, and store them at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider solutions at -80°C [3].
Are nelfinavir's effects on stress pathways always interference? Not necessarily. In some research contexts, such as cancer therapy, inducing the unfolded protein response and apoptosis is the desired mechanism of action [1] [5]. The key is to design appropriate controls and verification experiments to conclusively determine the mechanism relevant to your study.
What is ionization interference? In LC-ESI-MS analysis, ionization interference occurs when a drug and its metabolites, which have similar structures and physical properties, co-elute from the chromatography column and enter the mass spectrometer's ion source simultaneously. During the electrospray ionization process, these compounds can compete for charge or otherwise affect each other's ionization efficiency. This leads to either suppression or enhancement of the detected signal, which does not accurately reflect the true concentration of the analyte [1].
Why is this a critical issue for NFV and M8? This type of interference is particularly problematic for accurate quantification in several contexts:
To proactively identify potential ionization interference during method development, you can employ a dilution assessment [1]. The following workflow outlines this procedure.
Interpreting the Results:
Once interference is identified, you can implement one or more of the following strategies to resolve it.
| Strategy | Key Mechanism | Key Experimental Consideration |
|---|---|---|
| Chromatographic Separation | Increases retention time difference between NFV and M8 to prevent co-elution [1]. | Modify gradient profile; use a different column chemistry (e.g, C18, HILIC) [1] [2]. |
| Sample Dilution | Reduces concentration of interferents in the ion source to minimize competition [1]. | Confirm that diluted analyte concentration remains within the linear range and above the LLOQ [1]. |
| Stable Labeled Isotope Internal Standard (IS) | The IS co-elutes with the analyte, experiences identical interference, and corrects for it [1]. | Use a deuterated NFV (e.g., D3-NFV); essential for compensating for signal suppression/enhancement [1] [3]. |
The relationship between these strategies and their intended effect on the analytical signal is summarized below.
Understanding how nelfinavir affects cells is the first step in troubleshooting your experiments. The table below outlines the primary mechanisms identified in recent research.
| Mechanism | Key Components / Processes Involved | Observed Effects in Cell Culture | Relevant Cell Types / Models |
|---|---|---|---|
| ER Stress & Unfolded Protein Response (UPR) [1] [2] [3] | IRE1/XBP1, PERK/eIF2α, ATF6 pathways; Increased phospho-eIF2α, ATF4, CHOP | Inhibition of protein synthesis; pro-apoptotic shift (↑ Bax/Bcl-2 ratio, cleaved caspase-7) [1] | High-Grade Serous Ovarian Cancer (HGSOC) [1], Multiple Myeloma [3] |
| Induction of Ferroptosis [4] | ER stress; Nrf2/HO-1 axis activation; Autophagic degradation of GPX4; Downregulation of SLC7A11; Increased labile iron pool & lipid peroxidation | ~60-75% of cell death rescued by ferroptosis inhibitor Fer-1 [4] | Hepatocellular Carcinoma (HCC) - Hepa1-6, HepG2 [4] |
| Lipid Bilayer Stress [3] | Disruption of mitochondrial & ER membrane fluidity; Inhibition of transmembrane protein transport & mitochondrial respiration | Broad anticancer activity; metabolic rewiring; activation of integrated stress response [3] | Multiple Myeloma, Breast Cancer [3] |
| DNA Damage & Cell Cycle Arrest [1] [2] | Increased γH2AX phosphorylation; Reduction of Cyclins (A, B, D3), CDK1, CDK2; Increase in sub-G1 population | Reduction in clonogenic survival; G1 or G2/M phase arrest [1] [2] | HGSOC [1], Leukemia, Cervical Cancer [2] |
| Inhibition of Key Signaling Pathways [1] [2] | Decreased survival signals via AKT and ERK pathways | Reduction in cell proliferation and survival [1] | HGSOC [1], various cancers [2] |
Here are answers to frequently asked questions and strategies to manage nelfinavir cytotoxicity, based on the identified mechanisms.
This protocol provides a detailed methodology for evaluating nelfinavir's effects, based on the studies analyzed [1] [4].
The diagram below summarizes the complex, interconnected cellular pathways through which nelfinavir exerts its cytotoxic effects, integrating the mechanisms from the table.
For researchers working with Nelfinavir Mesylate, the following storage and handling guidelines are recommended based on manufacturer and research data:
| Parameter | Specification |
|---|---|
| Physical Form | White powder [1] |
| Recommended Storage | Store desiccated, frozen, and in the dark [1] |
| Thermal Degradation Onset | Degrades at temperatures above its melting point (~250°C) [2] |
| Solubility (for experimental use) | Soluble in DMSO to 70 mg/ml [1] |
Stability studies indicate that this compound is susceptible to degradation under various stress conditions. The table below summarizes its stability profile based on stress degradation studies using Fourier transform infrared spectroscopy (FTIR) and other thermal analyses [2].
| Stress Condition | Stability Outcome | Key Findings / Notes |
|---|---|---|
| Heat / Thermal | Degrades | Degradation occurs above melting point (~250°C); exothermic peak at ~280°C in DSC [2]. |
| Acid Hydrolysis | Degrades | Evidence of degradation under acidic conditions [2]. |
| Base Hydrolysis | Degrades | Evidence of degradation under basic conditions [2]. |
| Oxidation | Degrades | Evidence of degradation under oxidative stress [2]. |
| Photolysis | Stable | The drug remains photostable when exposed to light [2]. |
| Aqueous Solution | Low stability | Kinetic analysis points to low thermal stability in water solutions [3]. |
For your experimental work, you can assess the stability of this compound using this general workflow, which is adapted from published stress degradation studies [2].
Here are answers to some frequently asked questions that may arise during your work with this compound.
Q1: What is the most critical factor for long-term storage of this compound? Storing the powder desiccated, frozen, and in the dark is paramount for long-term stability. Although the drug is photostable, protecting it from moisture and thermal energy by freezing prevents hydrolytic and thermal degradation pathways [2] [1].
Q2: My research involves aqueous systems. How stable is Nelfinavir in solution? You should be aware that this compound has low stability in aqueous solutions. Kinetic studies specifically point to its instability in water. For experiments, prepare fresh solutions immediately before use and avoid prolonged exposure of the solution to ambient conditions [3].
Q3: How can I confirm if my this compound sample has degraded during an experiment? Fourier Transform Infrared (FTIR) Spectroscopy is an effective method. Compare the FTIR spectrum of your stressed sample against an untreated control. Changes in key functional group bands (e.g., C=O stretching, C-S stretching) will provide evidence of degradation [2].
Q4: Are there any specific handling precautions for preparing doses in pre-clinical studies? For in vivo studies requiring oral administration, the drug can be dispersed in water. Note that commercial tablets were designed to disperse in water to form a cloudy liquid for patients unable to swallow pills. However, do not mix it with acidic food or juices (like apple or orange), as this can result in a bitter taste, which may indicate instability or formulation issues [4].
The thermal degradation process, as revealed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), follows a specific sequence.
Q1: What are the primary sources of variability in the nelfinavir to M8 metabolite ratio? The M8/nelfinavir ratio is influenced by several key factors:
Q2: Is it necessary to monitor the M8 metabolite concentration for therapeutic drug monitoring (TDM)? For the purpose of TDM, measuring M8 concentrations in addition to nelfinavir is generally not required [2]. Evidence suggests that the total antiviral activity is not significantly compromised when the M8/nelfinavir ratio varies because:
Q3: What is the typical concentration range and half-life of M8 compared to nelfinavir? The table below summarizes key pharmacokinetic parameters from a population study. Note the significant inter-individual variability in these parameters [1].
| Parameter | Nelfinavir | Metabolite M8 |
|---|---|---|
| Half-life (mean) | 5.38 hours | 0.44 hours |
| Apparent Clearance (CL/F) | 37.3 L/h | 1670 L (for CLm/(F*km)) |
| Apparent Volume of Distribution (V/F) | 309 L | Not separately specified |
| Inter-individual Variability (CV%) | 34.3% (for CL/F) | 62.2% (for CLm/(F*km)) |
Potential Causes and Investigative Steps:
Understanding and Mitigating Variability:
This protocol is adapted from a study that successfully characterized nelfinavir and M8 pharmacokinetics [1].
Below is a workflow diagram summarizing the experimental and modeling process:
The following table consolidates key quantitative findings from clinical studies to serve as a reference for your research.
| Study Finding | Quantitative Result | Context & Source |
|---|---|---|
| Typical M8/NFV Ratio | Median: 0.29 | Based on 618 plasma samples from 355 patients [2]. |
| Half-life (t~1/2~) | NFV: 5.38 h; M8: 0.44 h | From a population PK model in 46 patients [1]. |
| Impact of Omeprazole | ↓ M8/NFV Ratio | CYP2C19 inhibition decreases the ratio [2]. |
| Impact of Ethnicity | ↓ M8 conc. in Black/Asian patients | Statistically significant finding [2]. |
| Inter-individual Variability | CV% for M8 Clearance: 62.2% | Highlights high population variability [1]. |
| In vitro Antiviral EC~50~ | NFV: ~30-60 nM; M8: ~34-86 nM | Similar activity of M8 to parent [3]. |
Nelfinavir is an inhibitor of the CYP3A4 enzyme. The quantitative data on its inhibition potency is summarized in the table below.
| Protease Inhibitor | CYP Enzyme Inhibition | Reported IC₅₀ (μM) | Inhibition Potency Classification |
|---|---|---|---|
| Nelfinavir (NFV) | CYP3A4 | 0.30 - 1.90 [1] | Intermediate/Weak [1] |
| Ritonavir (RTV) | CYP3A4, CYP2D6 | 0.015 [1] | Strong [1] |
| Cobicistat (COBI) | CYP3A4, CYP2D6 | 0.036 [1] | Strong [1] |
| Fosamprenavir (FPV) | CYP3A4 | 0.38 [1] | Intermediate [1] |
| Indinavir (IDV) | CYP3A4 | 0.40 - 0.90 [1] | Intermediate [1] |
| Tipranavir (TPV) | CYP3A4, CYP2D6 (weak) | Information missing | Strong (when combined with RTV) [1] |
| Atazanavir (ATV) | CYP3A4, CYP2C8 (weak) | Information missing | Information missing |
| Darunavir (DRV) | CYP3A4 | Information missing | Information missing |
| Lopinavir (LPV) | CYP3A4 (weak) | Information missing | Information missing |
| Saquinavir (SQV) | CYP3A4 | Information missing | Information missing |
The provided IC₅₀ values for several PIs, including Nelfinavir, were determined using human liver microsomes [1]. Below is a generalized workflow for this common experimental approach.
Diagram Title: CYP Inhibition Assay Workflow
Nelfinavir's own metabolism involves multiple CYP pathways, which is relevant to understanding its drug-drug interaction profile. The following diagram illustrates its primary metabolic routes.
Diagram Title: Primary Metabolism Pathways of Nelfinavir
Nelfinavir is primarily metabolized by CYP3A4 and CYP2C19, with minor contributions from CYP2C9 and CYP2D6 [2]. A key metabolic pathway is the formation of its active metabolite, M8, which is predominantly catalyzed by CYP2C19 [2]. The M8 metabolite is subsequently metabolized by CYP3A4 [2].
For researchers comparing generic formulations to the branded product (VIRACEPT), the following table summarizes critical quality attributes based on the official prescribing information and key research findings [1] [2].
| Parameter | Branded Reference (VIRACEPT) Data | Key Considerations for Generic Equivalence |
|---|---|---|
| Mechanism of Action | HIV-1 protease inhibitor (Ki=2nM); prevents cleavage of gag-pol polyprotein [2]. | The mechanism is inherent to the API; generics must demonstrate equivalent chemical structure and purity. |
| Primary Resistance Mutation | D30N [1] [2]. This is a signature mutation for nelfinavir, associated with high-level resistance (5- to 93-fold) [1]. | Testing must confirm that generics do not select for different resistance pathways. Susceptibility of D30N mutants to other PIs should be preserved (remain susceptible to amprenavir, indinavir, lopinavir, saquinavir in vitro) [1] [2]. |
| Other Common Mutations | L90M, and changes at positions 35, 36, 46, 71, 77, 88 [1] [2]. The L90M mutation can confer varying levels of cross-resistance to other PIs [2]. | Genotypic analysis should show a similar spectrum of accessory mutations under selective pressure. |
| In Vitro EC₉₅ Range | 7 to 196 nM [2]. | The in vitro antiviral potency of generic products should fall within this range. |
| Pharmacokinetics (750 mg TID) | AUC₂₄: 43.6 ± 17.8 mg·h/L; Cₘₐₓ: 3.0 ± 1.6 mg/L; Cₜᵣₒᵤ𝑔ₕ: 1.4 ± 0.6 mg/L (morning) [2]. | Critical for Equivalence: Generic formulations must demonstrate bioequivalence, meeting regulatory criteria (e.g., 90% CI for AUC and Cₘₐₓ within 80-125%). Administration with food is required [2]. |
Here are detailed methodologies from published studies that can be adapted for head-to-head comparisons of generic and branded nelfinavir.
This protocol measures the concentration of drug required to inhibit viral replication in vitro, determining the fold-change in resistance [1].
This protocol identifies mutations in the viral protease gene that confer resistance [1].
This method confirms the causal role of specific mutations in resistance and is key to understanding the implications of the D30N profile [1].
The following diagram illustrates the logical workflow for conducting a comprehensive equivalence assessment, integrating the protocols described above.
Nelfinavir has been evaluated in clinical trials for its anticancer effects, primarily in combination with established therapies.
| Cancer Type | Trial Phase / Type | Nelfinavir Dose & Regimen | Combination Therapy | Key Efficacy Findings | Safety Findings | Reference |
|---|---|---|---|---|---|---|
| Stage IIIA/IIIB NSCLC | Phase I | 1250 mg PO BID (MTD) | Concurrent chemoradiotherapy (Cisplatin/Etoposide + 66.6 Gy radiotherapy) | 100% metabolic response (5/9 CR, 4/9 PR); promising local control. | No DLTs; Grade 4 leukopenia (6 pts) and thrombocytopenia (1 pt). | [1] |
| Bortezomib-Refractory Multiple Myeloma | Phase II | Not specified in snippet | Proteasome inhibitor (Bortezomib) | >65% overall response rate (partial response or better). | Tolerable and reversible toxicities. | [2] |
The anticancer activity of nelfinavir has been characterized using various experimental models. Below are methodologies for key experiments cited in this guide.
Development of Chemo-Radioresistant Cervical Cancer Model [3]
Assessment of Nelfinavir as a Radiosensitizer [1]
Synergistic Combination Therapy Study [4]
The following diagram synthesizes experimental data to show how nelfinavir's multi-target mechanism leads to cancer cell death, particularly relevant for overcoming therapy resistance [3] [2] [5].
| Antiviral Drug | Primary Target | Reported In Vitro Efficacy (IC₅₀) | Clinical Status for COVID-19 | Key Experimental Findings |
|---|---|---|---|---|
| Nelfinavir (NFV) | SARS-CoV-2 3CLpro [1] | 1-2 µM (replicon assay) [1] | Investigational/Repurposed [2] [1] | Inhibits viral replication in human lung (Calu-3) and intestinal (Caco-2) cell lines [1]. |
| Remdesivir (RDV) | Viral RdRp (NSP12) [3] | Low micromolar (human airway model) [3] | Approved [2] | Inhibits viral replication; associated with serious adverse events including hepatobiliary and renal disorders [2]. |
| Nirmatrelvir/Ritonavir (NTV/r) | SARS-CoV-2 3CLpro [4] | Low micromolar [4] | Approved [2] | Superior potency; targets main protease; milder safety profile than RDV, but with gastrointestinal and psychiatric side effects [2]. |
| PF-00835231 | SARS-CoV-2 3CLpro [3] [4] | Potent inhibitor (human airway model) [3] | Clinical trials (intravenous) [4] | Predecessor to Nirmatrelvir; shows high potency in models of human airways [3] [4]. |
For researchers looking to replicate or contextualize these findings, here are the methodologies from the key studies.
In Vitro Replicon Assay for NFV: A 2025 study used biosafe SARS-CoV-2 sub-genomic replicons in human Caco-2 and Calu-3 cell lines to quantify inhibition of viral replication without using live virus [1].
Human Airway Epithelium Model for PF-00835231 and RDV: A 2021 comparative analysis evaluated antivirals in a more physiologically relevant in vitro model of human polarized airway epithelium [3].
The following diagram illustrates the specific stage of the SARS-CoV-2 life cycle that Nelfinavir inhibits, based on the experimental findings.
The mechanistic evidence shows that while NFV has a confirmed mechanism, its potency is significantly lower than that of leading antivirals. Nelfinavir inhibits the SARS-CoV-2 main protease (3CLpro/Mpro), an enzyme essential for processing viral polyproteins into functional units for replication [1]. Without this cleavage step, the viral life cycle cannot proceed.
This mechanism is shared by more potent, specifically designed drugs like Nirmatrelvir (the active component in Paxlovid) and its predecessor PF-00835231 [4]. The less potent activity of NFV is likely because it is a repurposed drug (originally developed for HIV [2]) and not optimized for the SARS-CoV-2 protease, whereas Nirmatrelvir was designed from the ground up for this specific target [4].
For your work as a researcher or drug development professional, the data suggests:
| CYP Isoform | Probe Substrate | Inhibition Potency (Kᵢ) | Inhibition Type | Clinical Relevance |
|---|---|---|---|---|
| CYP3A4 | Testosterone 6β-hydroxylase | 4.8 µM [1] | Competitive [1] | High; expected at therapeutic concentrations (~4 µM) [1] |
| CYP2D6 | Dextromethorphan O-demethylase | 68 µM [1] | Competitive [1] | Low; only at supratherapeutic concentrations [1] |
| CYP2C19 | S-mephenytoin 4-hydroxylase | 126 µM [1] | Competitive [1] | Low; only at supratherapeutic concentrations [1] |
| CYP1A2 | Phenacetin O-deethylase | 190 µM [1] | Competitive [1] | Low; only at supratherapeutic concentrations [1] |
| CYP2C9 | Tolbutamide 4-hydroxylase | No appreciable inhibition [1] | Not Applicable | None; not significantly inhibited [1] |
| CYP2C8 | Paclitaxel 6α-hydroxylase | No appreciable inhibition [1] | Not Applicable | None; not significantly inhibited [1] |
| CYP2E1 | Chlorzoxazone 6β-hydroxylase | No appreciable inhibition [1] | Not Applicable | None; not significantly inhibited [1] |
Nelfinavir is extensively metabolized in the liver, primarily by CYP enzymes [2] [3] [4]. The following diagram illustrates its primary metabolic pathways and the enzymes involved.
The activity of CYP2C19 exhibits genetic polymorphism, which significantly impacts the formation of the active metabolite M8 [5] [4]. Compared to extensive metabolizers (EMs), poor metabolizers (PMs) show [5] [4]:
The data in the table above is primarily derived from established in vitro methodologies.
| Aspect | Description / Finding | Key Data / Experimental Context |
|---|---|---|
| Drug Interaction Burden | High number of known drug interactions. | 568 total interactions: 231 major, 298 moderate, 39 minor; 4 disease interactions [1]. |
| Pharmacokinetic (PK) Mechanistic Studies | Model-based analysis of PK interactions with other HIV protease inhibitors. | Experimental Protocol: Open-label, Latin-square design in 18 HIV-negative volunteers. Simultaneous/staggered dosing of nelfinavir, ritonavir, saquinavir. PK parameters (CLi, Fgut, ka) estimated via nonlinear mixed-effects modeling [2]. |
| Specific Drug-Drug Interactions | Pravastatin (Lipid-lowering): Coadministration reduces pravastatin exposure. | Experimental Protocol: Open-label study in healthy adults. Pravastatin (40 mg/day) given alone (Day 3) and with nelfinavir (1250 mg twice daily, Days 13-15). Intensive PK sampling. Finding: 46.5% decrease in pravastatin AUC; 40.1% decrease in Cmax [3]. |
| Tenofovir (Antiretroviral): No clinically significant PK interaction. | Experimental Protocol: Randomized study in 29 healthy volunteers. Tenofovir (300 mg once daily) and nelfinavir (1250 mg twice daily) given alone and in combination. Intensive steady-state PK sampling. Finding: All PK parameters (AUC, Cmax) fell within 70-143% equivalence bounds [4]. |
| Off-Target & Repurposing Applications | Oncology (multiple cancer types): Induces apoptosis, cell cycle arrest, ER stress, and ferroptosis. | Exp. Protocol (Cervical Cancer): Cell viability (XTT), apoptosis (Annexin V), cell cycle (BrdU/7-AAD), ROS (flow cytometry), Western blot. Finding: Most active HIV-PI in HeLa, SiHa, CaSki cells; induces mitochondrial ROS-mediated apoptosis [5]. Exp. Protocol (HCC Ferroptosis): Cell death (CCK-8), lipid peroxidation (C11-BODIPY, MDA), immunoblotting, autophagic flux, GSH assay. Finding: Triggers ferroptosis via ER stress-mediated GPX4 degradation and NRF2/HO-1 activation [6]. | | | Infectious Diseases (Alveolar Echinococcosis - AE): Potent anti-parasitic effect. | Exp. Protocol: In vitro protoscolicidal assay; in vivo efficacy in murine models; target identification (genome-wide screening, RNAi, RNA-Seq). Finding: Remarkable infection reduction in mice; target is EmuDdi1 protease, essential for parasite survival [7]. | | | Infectious Diseases (COVID-19): Inhibits SARS-CoV-2 main protease and reduces viral load. | Exp. Protocol: Enzymatic Mpro inhibition assay; antiviral activity in Vero E6 cells; in vivo rhesus macaque model; randomized clinical trial (1:1) in patients. Finding: IC50 = 8.26 µM (Mpro); EC50 = 2.93 µM (cells); reduced viral shedding/fever in patients [8]. | | | Immunomodulation: Unique anti-inflammatory properties. | Exp. Protocol: Human monocyte-derived macrophages (MDMs) treated with NFV and LPS. Cytokine ELISA, Western blot, phospho-MAPK array, phosphatase assays. Finding: Uniquely blocks LPS-induced TNF/IL-6/sCD14 via PP2a activation, independent of NF-κB [9]. |
The diverse effects of nelfinavir are driven by its interaction with multiple cellular targets. The diagram below illustrates the key signaling pathways involved in its anti-cancer and immunomodulatory actions.
Key experimental models used to characterize nelfinavir include:
For researchers considering nelfinavir, its profile presents a double-edged sword:
The table below summarizes the core differences between nelfinavir mesylate and its free base as they relate to drug product formulation.
| Property | Nelfinavir (Free Base) | This compound (Salt) |
|---|---|---|
| Chemical Nature | Parent compound | Mono-methanesulfonate salt of the free base [1] |
| Role in Formulation | Active Moiety (therapeutically active form) [2] [3] | Active Pharmaceutical Ingredient (API; form used in manufacturing) [1] |
| Dosage Form Strength | Strengths of tablets (250 mg, 625 mg) and powder are expressed in terms of the free base equivalent [2] [3] [4] | The salt form is used to achieve the stated dose of the free base [1] |
Nelfinavir is a BCS Class IV drug, meaning it has both low solubility and low permeability, which results in highly variable oral bioavailability (reported to be between 17–47%) [5]. The solubility of the mesylate salt is pH-dependent, being freely soluble in methanol, ethanol, and other solvents, but only slightly soluble in water at pH ≤4 [1].
Research efforts have focused on overcoming these bioavailability challenges. One study developed spray-dried this compound particles (SDNPs) using an isotropic mixture (Maisine 35-1, Tween 80, Transcutol HP) and Syloid 244 FP as a solid carrier. Upon reconstitution, this formulation produced globule sizes of 112 ± 6 nm and led to a 3.5–3.6 fold enhancement in oral bioavailability in prior studies, primarily by improving solubility and presenting the drug in a dissolved form for absorption [5].
The following table summarizes key population pharmacokinetic parameters for nelfinavir (free base) derived from clinical studies in HIV-infected patients. These parameters describe the behavior of the drug in the body after the mesylate salt is administered.
| Parameter | Estimated Value (Mean) | Comments |
|---|---|---|
| Apparent Clearance (CL/F) | 37.3 - 45.1 L/h [6] [7] | CL/F represents oral clearance, which depends on the drug's bioavailability (F). |
| Apparent Volume of Distribution (V/F) | 309 L [7] | Suggests extensive distribution in body tissues. |
| Elimination Half-Life | 3 - 5 hours [6] [7] | Typical half-life reported in pharmacokinetic studies. |
| Major Metabolite | M8 (AG1402) [6] [7] | Formed via CYP2C19; has antiviral potency similar to the parent drug [6]. |
The pharmacokinetic data is typically gathered through validated analytical methods and analyzed using population models.
Workflow for determining nelfinavir pharmacokinetic parameters [6] [7] [8]
For researchers and formulation scientists, the critical takeaways are:
The table below summarizes the primary analytical techniques found in the literature for quantifying Nelfinavir and its metabolite M8 in biological samples and pharmaceutical products.
| Analytical Method | Analyte | Sample Matrix | Key Validation Parameters | Reference Method Details |
|---|
| High-Performance Liquid Chromatography (HPLC-UV) [1] | Nelfinavir | Human Plasma | Linearity: 0.0300 - 10 µg/mL LLOQ: 0.0500 µg/mL Recovery: 83.0 - 92.4% Detection: UV at 220 nm | Column: Reversed-phase C18 Mobile Phase: 25 mM sodium phosphate (pH 3.4)-acetonitrile (58:42, v/v) Internal Standard: 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] | Nelfinavir (free fraction) | Human Plasma (dialysate) | Method optimized for free drug analysis; full validation data not provided in abstract. | Separation: Equilibrium dialysis (4 hours) Detection: LC-MS/MS Note: Special silanization of containers to control drug adsorption | | Population Pharmacokinetic Modeling (using LC-UV/MS) [4] | Nelfinavir & Metabolite M8 | Human Plasma | Joint model for parent drug and active metabolite. Inter-individual variability: 34.3% for CL/F, 62.2% for M8 CL/F. | Analysis: Data from 12 labs using HPLC-UV or spectrofluorometric detection. Model: One-compartment for NFV, linked to one-compartment for M8. | | High-Performance Thin-Layer Chromatography (HPTLC) [5] | Nelfinavir Mesylate | Pharmaceutical Dosage Form | Method described as stability-indicating; full validation data not provided in abstract. | Documented for quality control of drug substance and product. |
For researchers planning method development or validation, here are further details on the core techniques.
HPLC-UV Method Details [1]: The sample preparation involves extracting Nelfinavir and the internal standard from 250 µL of human plasma using a mixture of ethyl acetate and acetonitrile (90:10, v/v). The method was validated under Good Laboratory Practice (GLP) conditions for specificity, precision, accuracy, and stability.
LC-MS/MS for Free Drug Concentration [2]: This method measures the pharmacologically active unbound fraction of Nelfinavir. A critical step is using equilibrium dialysis for 4 hours to separate free from protein-bound drug. The authors highlight the importance of controlling for drug adsorption to containers by silanizing all glass, Teflon, and plastic surfaces.
Considerations for Method Selection: The choice of method depends on your specific needs.
The following diagram outlines a general workflow for developing and validating a bioanalytical method for Nelfinavir, based on the principles reflected in the search results.
The search results indicate that full experimental protocols for all cited methods are not available in the abstracts. The provided workflow is a generalized framework based on standard bioanalytical practice and the information available.
The tables below summarize key analytical techniques from recent research for identifying and quantifying nelfinavir and its related impurities.
Table 1: Stability-Indicating HPLC Method for Assay and Impurities [1]
| Parameter | Specification |
|---|---|
| Method Type | Isocratic, stability-indicating |
| Column | CN column (250 mm x 4.6 mm, 5 µm) |
| Temperature | 40 °C |
| Mobile Phase | Acetonitrile / 25 mM ammonium phosphate (pH 3.4) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm (UV) |
| Key Validation | Selectivity, linearity, precision, accuracy |
Table 2: LC-MS/TOF Method for Degradation Product Characterization [2] [3]
| Parameter | Specification |
|---|---|
| Method Type | Gradient LC-MS/TOF and MSn |
| Column | C-18 column |
| Mobile Phase | 0.1% Formic acid (A) and Acetonitrile (B) with gradient elution |
| Detection | Mass spectrometry with electrospray ionization (positive ion mode) |
| Application | Structural identification and characterization of degradation products |
Here are detailed methodologies for two critical quality control procedures.
This method is used to determine the purity of nelfinavir mesylate in bulk drug and formulations, separating it from its degradation products. [1]
This protocol involves stressing the drug to create degradation products, which are then characterized. [2] [3]
Understanding how nelfinavir breaks down is a core part of quality control.
The diagram below illustrates the logical workflow for the forced degradation study, from sample preparation to final characterization.
For researchers developing or evaluating generic nelfinavir, focus on these areas derived from the analytical data:
| Feature | Nelfinavir | Lelfinavir/Ritonavir |
|---|---|---|
| Primary Anticancer | Broad-spectrum, multi-mechanism [1] [2] | Limited direct data in non-HIV cancers |
| Proteotoxic Stress & UPR | Strong inducer [2] [3] | Inducer [3] |
| HSP90 Inhibition | Predicted via molecular docking; demonstrated disruption of HSP-related functions [1] [3] | Limited specific data |
| Key Supporting Experimental | Affinity purification, lipidomics, FRAP, metabolic analysis [2] | Cytotoxicity assays [3] |
| IC₅₀ (Primary AML cells) | ~20 µM [3] | ~20 µM [3] |
Proteotoxic Stress Induction (2014): A study treating Acute Myeloid Leukemia (AML) cell lines (THP-1, HL-60) and primary human AML blasts with various HIV protease inhibitors found that Nelfinavir and Lopinavir (co-formulated with Ritonavir) were among the most effective at inducing cytotoxicity. The IC₅₀ for both was approximately 20 µM against primary AML cells. This effect was linked to their ability to induce proteotoxic stress, a state where overwhelmed protein-folding capacity in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR) [3].
Nelfinavir's Mechanism (2021): A comprehensive study combined proteome-wide affinity-purification and genome-wide CRISPR/Cas9 screening to identify how Nelfinavir works. Researchers found that Nelfinavir integrates into cellular membranes, causing lipid bilayer stress. This disrupts the function of organelles like the mitochondria and endoplasmic reticulum, leading to metabolic rewiring and strong activation of the Integrated Stress Response (ISR), which encompasses the UPR [2]. This membrane-targeting mechanism is considered a unifying explanation for its broad anticancer effects.
Prediction of HSP90 Interaction: One review noted that molecular docking simulations suggest Nelfinavir can potentially bind to Hsp90β protein. This computational prediction provides a plausible structural basis for its observed disruption of HSP-related functions in cancer cells, though direct experimental confirmation is still needed [1].
The following diagram illustrates the broader anticancer mechanism of Nelfinavir, which underlies its ability to induce proteotoxic stress.